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Rhodamine 110

Cat. No.: B7759643
M. Wt: 366.8 g/mol
InChI Key: JNGRENQDBKMCCR-UHFFFAOYSA-N
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Description

Significance of Rhodamine 110 within the Xanthene Fluorophore Class

This compound is a foundational member of the xanthene class of fluorophores, a group of dyes known for their excellent photophysical properties. nih.govpsu.edu These properties include high molar absorptivity, intense fluorescence in the visible spectrum, significant quantum yields, and good photostability. nih.gov What distinguishes this compound within this class are its unsubstituted amino groups at positions 3 and 6 of the xanthene structure. nih.govpsu.edu This feature makes it highly reactive and a versatile scaffold for the synthesis of a wide range of derivatives. psu.edu

The spectral properties of this compound are similar to another widely used fluorophore, fluorescein (B123965), allowing for its use with standard fluorescein filter sets. fishersci.fi However, a key advantage of this compound is that its fluorescence intensity remains stable over a broad pH range, from 3 to 9, a characteristic not shared by fluorescein. fishersci.fi This stability makes it a more reliable fluorescent reporter in biological environments where pH can fluctuate. Furthermore, this compound boasts a high fluorescence quantum yield and a large extinction coefficient, which contribute to excellent signal-to-background ratios in experimental assays. nih.govfishersci.fi

The structural simplicity and reactive nature of this compound have made it a parent compound for a vast number of fluorescent probes. aatbio.com By modifying its reactive amino groups, researchers can create derivatives with altered properties, such as different spectral characteristics or specific targeting capabilities. researchgate.net For instance, the creation of carboxythis compound (sold as Rhodamine Green™) offers enhanced photostability, particularly when conjugated to nucleotides and nucleic acids. thermofisher.com This adaptability solidifies the significance of this compound as a cornerstone of the xanthene fluorophore class, providing a robust platform for the development of sophisticated tools for biological imaging and detection.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~495-498 nm nih.govontosight.ai
Emission Maximum (λem)~520-521 nm nih.govontosight.aifishersci.fi
Molar Extinction Coefficient (ε)>75,000 cm⁻¹M⁻¹ researchgate.netthermofisher.com
Fluorescence Quantum Yield (Φ)~0.85-0.88 nih.govresearchgate.net
Molecular Weight330.34 g/mol ontosight.ai

Historical Trajectories and Milestones in this compound Research

The history of rhodamine dyes dates back to the late 19th century, with their synthesis first being reported in the 1890s. google.com The general synthesis involves the condensation of an m-aminophenol derivative with phthalic anhydride (B1165640). google.com While early research focused on the broader class of rhodamines as dyes, the unique potential of this compound as a highly fluorescent and adaptable molecule for scientific investigation became more apparent over time.

A significant milestone in this compound research was the development of methods to create fluorogenic substrates for enzyme assays. thermofisher.com Originally pioneered by Walter F. Mangel and his colleagues, this approach involves covalently linking an amino acid or peptide to each of the amino groups of this compound. thermofisher.com This creates a non-fluorescent bisamide derivative. Upon enzymatic cleavage of the amide bonds, the highly fluorescent monoamide and subsequently this compound are released, leading to a substantial increase in fluorescence. thermofisher.com This "turn-on" mechanism provides a highly sensitive method for detecting and quantifying enzyme activity.

Further advancements have focused on expanding the repertoire of this compound-based substrates for a variety of enzymes, including proteases, caspases, and deubiquitylases. thermofisher.comubiquigent.combpsbioscience.com For example, specific peptide sequences have been attached to this compound to create substrates for enzymes like cathepsins B and L, which are cysteine proteases. biotium.com In recent years, research has also explored more efficient and environmentally friendly synthesis methods for this compound and its derivatives, such as using microwave irradiation to reduce reaction times and the use of harsh chemicals. researchgate.netijcce.ac.ir The continuous development of new derivatives and applications underscores the enduring importance of this compound in biochemical and biomedical research.

Foundational Research Applications and Evolving Investigative Paradigms for this compound

The foundational application of this compound lies in its use as a highly sensitive fluorescent reporter in enzyme activity assays. chemicalbook.com Its derivatives have been instrumental in studying a wide range of proteases. The bisamide substrates of this compound are non-fluorescent, but upon enzymatic cleavage, they yield a fluorescent product, allowing for the continuous measurement of enzyme activity in real-time. fishersci.fi This principle has been widely applied in both in vitro assays with purified enzymes and in situ assays within living cells. thermofisher.com

Beyond basic enzyme kinetics, the investigative paradigms for this compound have evolved significantly. It is now a crucial tool in high-throughput screening for drug discovery, where it is used to identify inhibitors of specific enzymes. ubiquigent.com The development of substrates for caspases, key enzymes in apoptosis (programmed cell death), has enabled detailed studies of this fundamental biological process. researchgate.net Similarly, ubiquitin-Rhodamine 110 substrates are used to measure the activity of deubiquitylating enzymes (DUBs), which are involved in a vast array of cellular processes and are important targets for therapeutic intervention. ubiquigent.combpsbioscience.comubpbio.com

The applications of this compound have also expanded into cellular imaging techniques. Its bright fluorescence and photostability make it suitable for fluorescence microscopy and flow cytometry. ontosight.aichemimpex.com In flow cytometry, this compound-based substrates can be used to identify and sort cells based on the activity of specific intracellular enzymes. biotium.com More recently, the unique photophysical properties of rhodamines, including this compound, are being explored in advanced imaging techniques like single-molecule fluorescence spectroscopy. rsc.orgresearchgate.net Furthermore, the development of near-infrared (NIR) emitting rhodamine analogues is pushing the boundaries of in vivo imaging, allowing for deeper tissue penetration and reduced background fluorescence. nsf.gov These evolving applications demonstrate the remarkable versatility of this compound, from a fundamental research tool to a key component in cutting-edge biomedical investigations.

Table 2: Examples of this compound-Based Enzyme Substrates

Substrate NameTarget Enzyme(s)ApplicationReference(s)
(CBZ-Ile-Pro-Arg)₂-R110 (BZiPAR)TrypsinIn vitro and intracellular protease assays fishersci.fithermofisher.com
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110Caspase-3Apoptosis studies, flow cytometry bachem.com
Z-FR-R110Cathepsins B and LCysteine protease activity, flow cytometry biotium.com
Ubiquitin-Rhodamine 110Deubiquitylases (DUBs)DUB activity assays, compound screening ubiquigent.combpsbioscience.comubpbio.com
(Tos-Gly-Pro-Arg)₂-R110ThrombinHematology research, thrombin activity cpcscientific.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15ClN2O3 B7759643 Rhodamine 110

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H14N2O3.ClH/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,21H,22H2,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JNGRENQDBKMCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)C(=O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10884515
Record name Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1)
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Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Odorless red crystals; [MSDSonline]
Record name Rhodamine 110
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CAS No.

13558-31-1
Record name Rhodamine 110
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Record name Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1)
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Synthetic Methodologies and Strategic Derivatization of Rhodamine 110

Methodologies for Rhodamine 110 Core Synthesis and Isomer Production

The synthesis of the this compound core and its isomers is a critical first step in the generation of functional probes. Various methodologies have been developed to achieve this, ranging from traditional condensation reactions to more modern, environmentally conscious approaches.

Condensation Reactions in 5(6)-Carboxy-Rhodamine 110 Isomer Generation

The synthesis of 5(6)-carboxy-rhodamine 110 isomers is commonly achieved through the condensation of 3-aminophenol (B1664112) with trimellitic anhydride (B1165640). researchgate.netsioc-journal.cnresearchgate.net This reaction typically yields a mixture of the 5-carboxy and 6-carboxy isomers, which are often difficult to separate directly due to their similar high polarity. researchgate.net Traditional methods for this condensation have involved the use of large quantities of concentrated sulfuric acid as both a solvent and a condensing agent, often requiring inert gas protection and being a time-consuming process. ijcce.ac.ir An alternative approach involves the use of methanesulfonic acid, which has been shown to reduce the formation of tar and simplify the purification process, thereby increasing the yield of this compound. google.com

The separation of the 5- and 6-carboxy isomers is a significant challenge. A common strategy to overcome this is through esterification of the isomeric mixture. researchgate.netresearchgate.net This derivatization allows for the separation of the isomers, after which hydrolysis can be performed to yield the individual, purified 5-carboxy-rhodamine 110 and 6-carboxy-rhodamine 110. researchgate.net

A different synthetic route to the rhodamine scaffold involves the palladium-catalyzed C-N cross-coupling of fluorescein (B123965) ditriflates with a variety of nitrogen nucleophiles. acs.org This method offers a more flexible approach to producing a range of rhodamine derivatives. acs.org

Microwave-Assisted and Environmentally Conscious Synthetic Approaches

In an effort to develop more rapid and environmentally friendly synthetic routes, microwave-assisted synthesis has emerged as a valuable technique. ijcce.ac.ir The application of microwave irradiation to the condensation reaction of 3-aminophenol and trimellitic anhydride significantly reduces the reaction time and the amount of concentrated sulfuric acid required. researchgate.netijcce.ac.ir This method has been successfully used to produce 5(6)-carboxy-rhodamine 110 isomers in high yields. researchgate.netijcce.ac.ir Microwave heating has also been effectively applied to the synthesis of various rhodamine derivatives, offering advantages such as shorter reaction times, milder conditions, and simpler work-up procedures. nih.gov

Another "green" approach to rhodamine synthesis involves the use of gold nanoflowers (AuNFs) in the presence of mercury ions (Hg²⁺) to catalyze the transformation of rhodamine B to this compound in water at room temperature. acs.org This single-step method demonstrates a novel, eco-friendly pathway for the interconversion of rhodamine dyes. acs.org

Synthetic Approach Key Reagents Conditions Advantages Disadvantages
Traditional Condensation 3-aminophenol, trimellitic anhydride, concentrated H₂SO₄High temperature, long reaction timeEstablished methodHarsh conditions, difficult isomer separation, time-consuming ijcce.ac.ir
Microwave-Assisted Condensation 3-aminophenol, trimellitic anhydrideMicrowave irradiationRapid, reduced acid use, high yields researchgate.netijcce.ac.irRequires specialized equipment
Methanesulfonic Acid Condensation 3-aminophenol, o-phthalic anhydride, methanesulfonic acidHeatingReduced tar formation, easier purification, higher yield google.com
Pd-Catalyzed Cross-Coupling Fluorescein ditriflates, N-nucleophilesPd catalystHigh flexibility for derivatives acs.orgRequires catalyst
Gold Nanoflower Catalysis Rhodamine B, AuNFs, Hg²⁺Water, room temperatureEco-friendly, single-step acs.orgRequires specific nanomaterials and metal ions

Covalent Modification Strategies for this compound Derivatives

The functionalization of the this compound core through covalent modification is essential for tailoring its properties for specific applications, such as in the development of fluorescent probes for biological imaging and sensing.

Acylation and Esterification Reactions for this compound Modifications

The amino groups of this compound are highly reactive and can be readily modified through acylation. psu.edu This is often achieved by reacting this compound with an acyl chloride or anhydride. psu.edunih.gov N,N'-diacyl rhodamine derivatives are valuable as latent fluorophores, where the acylation renders the molecule non-fluorescent. acs.org The fluorescent this compound can then be released upon enzymatic or chemical cleavage of the acyl groups. nih.gov

Esterification of the carboxylic acid group of carboxy-rhodamine 110 is another common modification strategy. A convenient method for preparing rhodamine esters involves the use of acetyl chloride in an alcohol solution. researchgate.net This approach is particularly advantageous for low-boiling alcohols, as the ester can often be obtained in quantitative yield by simple evaporation without the need for purification. researchgate.net

Amide Coupling Techniques for Functionalization

Amide bond formation is a widely used technique to link this compound to other molecules. The carboxylic acid group of 5(6)-carboxy-rhodamine 110 can be activated and then reacted with primary or secondary amines to form stable amide bonds. ijcce.ac.irmdpi.com Carbodiimides are frequently employed as coupling agents in these reactions. psu.edu This strategy has been used to functionalize this compound with various moieties, including pyridinone units for metal ion sensing. mdpi.comnih.gov The efficiency of the mono- and di-functionalization can often be controlled by the stoichiometry of the reactants. mdpi.comresearchgate.net

Integration of Peptide Sequences and Bioconjugation Methods

The ability to attach peptides to this compound has led to the development of highly specific fluorogenic substrates for detecting enzyme activity.

This compound's two amino groups allow for the bi-conjugation of peptides, often to the C-terminus of a specific substrate sequence. researchgate.net When in this conjugated form, the rhodamine dye is typically non-fluorescent. researchgate.net Upon cleavage of the amide bonds by a target protease, the fluorescent this compound is released, providing a measurable signal. researchgate.net

Solid-phase peptide synthesis (SPPS) offers a powerful method for constructing these peptide-rhodamine conjugates. kcl.ac.uk In one approach, one of the amino groups of this compound is anchored to a solid support, leaving the other available for the stepwise addition of amino acids. kcl.ac.uk This method avoids many of the purification challenges associated with solution-phase conjugation. kcl.ac.uk A versatile strategy for creating fluorescently labeled bioconjugates involves the use of Fmoc-Lys-(Tfa)-OH during SPPS, allowing for the attachment of a fluorescent tag like rhodamine while the peptide chain is being assembled. beilstein-journals.org

These bioconjugation techniques have been instrumental in creating probes for various proteases and other enzymes. For instance, a recombinant full-length human ubiquitin protein has been labeled with this compound at its C-terminus to create a substrate for deubiquitinating enzymes. creativebiomart.net

Modification Strategy Functional Group Targeted Reagents/Methods Resulting Derivative Application Example
Acylation Amino groupsAcyl chlorides, anhydrides psu.edunih.govN,N'-diacyl rhodaminesLatent fluorophores, pro-fluorophores acs.orgnih.gov
Esterification Carboxyl groupAcetyl chloride in alcohol researchgate.netRhodamine estersSeparation of isomers, prodrugs
Amide Coupling Carboxyl groupCarbodiimides, primary/secondary amines psu.edumdpi.comAmide-linked conjugatesFunctional probes for metal ion sensing mdpi.comnih.gov
Peptide Bioconjugation Amino groupsSolid-phase peptide synthesis (SPPS) kcl.ac.ukPeptide-Rhodamine 110 conjugatesFluorogenic enzyme substrates researchgate.netkcl.ac.uk

Design and Synthesis of Caged this compound Probes

The design of caged this compound probes is centered on a fundamental principle: converting the fluorescent dye into a non-fluorescent, or "caged," state that can be activated by an external trigger, typically light. This is achieved by chemically modifying the amino groups of the this compound core, which disrupts the conjugated π-electron system responsible for its fluorescence. sci-hub.se Acylation of the nitrogen atoms forces the molecule to adopt a non-fluorescent, colorless spirolactone form. researchgate.netacs.org Upon irradiation with light of a specific wavelength, the photolabile "caging" group is cleaved, restoring the dye to its fluorescent, open quinoid form. acs.orggoogle.com

A key design consideration is the selection of the photocleavable group. Groups such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group and the ortho-nitroveratryloxycarbonyl (NVOC) group are commonly employed. rsc.orgnih.govepfl.ch These groups can be attached to one or both amino functions of the rhodamine core. Modern probe design often aims for constructs that require only a single caging group to suppress fluorescence, as the removal of two groups would necessitate longer irradiation times. acs.org

The synthesis of caged this compound probes can be approached through several routes. A common method involves the direct acylation of this compound's amino groups. sci-hub.se For instance, a caged version of this compound designed for labeling SNAP-tag fusion proteins was synthesized in five steps from commercially available this compound. epfl.ch This synthesis involved attaching an O6-benzylguanine (BG) moiety via a urea (B33335) linkage to one amino group and the photocleavable DMNB group to the other. rsc.orgepfl.ch

An alternative and highly efficient strategy utilizes palladium-catalyzed C-N cross-coupling. acs.orgnih.gov In this approach, a fluorescein ditriflate precursor is coupled with a carbamate (B1207046) containing a photolabile moiety, such as the NVOC group. This method conveniently affords the caged this compound derivative, NVOC₂-Rh₁₁₀. nih.gov This synthetic versatility allows for the creation of a wide array of caged probes for applications like photoactivated localization microscopy (PALM), a super-resolution imaging technique. acs.orgjanelia.org

Table 1: Common Caging Groups for this compound Probes
Caging GroupAbbreviationTypical Uncaging WavelengthReference
4,5-Dimethoxy-2-nitrobenzylDMNB~365 nm rsc.org
ortho-NitroveratryloxycarbonylNVOC~365 nm rsc.orgnih.gov
Diazoketone-~405 nm acs.org

Regioselective Derivatization: Symmetric and Asymmetric Modifications

The two primary amino groups on the this compound xanthene core offer sites for derivatization, which can be performed symmetrically or asymmetrically to generate probes with distinct functional properties. sci-hub.sebiosyntan.de

Symmetric modification involves attaching identical substituents to both amino groups. iris-biotech.deiris-biotech.de This is typically achieved by reacting this compound with an excess of an acylating agent, such as an acyl chloride or a carboxylic acid activated with a carbodiimide (B86325) coupling agent. sci-hub.sepsu.edu A common application is the synthesis of fluorogenic protease substrates, where two identical peptide sequences are conjugated to the dye, forming a bisamide. iris-biotech.de The resulting bis-substituted probe is virtually non-fluorescent. Cleavage of the first amide bond by a protease leads to a significant increase in fluorescence (up to 3500-fold), while cleavage of the second amide bond from the monoamide intermediate results in a further, more moderate fluorescence increase. iris-biotech.debiosyntan.com This two-step cleavage process, however, can complicate the determination of enzyme kinetics. iris-biotech.deiris-biotech.de

Asymmetric modification involves the differential substitution of the two amino groups, yielding a monosubstituted derivative with one reactive site and one permanently blocked site. sci-hub.se This strategy is highly advantageous for creating protease substrates with simpler reaction kinetics. biosyntan.debiosyntan.com In these constructs, one amino group is attached to a specific peptide recognition sequence, while the other is capped with a non-cleavable blocking group, such as D-Proline or a morpholinecarbonyl (MC) group. iris-biotech.deacs.org The reaction terminates after a single proteolytic cleavage event, simplifying kinetic analysis. biosyntan.com The synthesis of asymmetric derivatives can be achieved by carefully controlling the stoichiometry of the reactants or by employing protecting group strategies. For example, reacting this compound with a limited amount of a carboxypropyl pyridinone unit resulted in both mono- and di-functionalized products that could be separated. nih.gov

Table 2: Comparison of Symmetric and Asymmetric this compound Derivatives
CharacteristicSymmetric DerivativesAsymmetric Derivatives
StructureIdentical substituents on both amino groups (e.g., (Peptide)₂-Rh110). iris-biotech.deDifferent substituents; one peptide sequence and one blocking group (e.g., Peptide-Rh110-(D-Pro)). biosyntan.com
Cleavage MechanismTwo-step proteolytic cleavage. iris-biotech.deSingle-step proteolytic cleavage. biosyntan.debiosyntan.com
Kinetic AnalysisComplex due to the two-step reaction and fluorescent intermediate. iris-biotech.deSignificantly simpler, allowing for more accurate determination of kinetic parameters. biosyntan.comacs.org
Example Substrate (Caspase-3)(Z-DEVD)₂-Rh110Z-DEVD-Rh110-(D-Pro). biosyntan.debiosyntan.com

Analytical Characterization of Novel this compound Constructs

The synthesis of novel this compound derivatives requires rigorous analytical characterization to confirm their chemical identity, purity, and photophysical properties. A suite of spectroscopic and chromatographic techniques is employed for this purpose.

Structural elucidation is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) provide precise molecular weight measurements, which serve to confirm the elemental composition of the new construct. frontiersin.orgdoi.orgrsc.org LC-MS, which combines liquid chromatography with mass spectrometry, is also used to verify compound identity. google.com

The purity of the synthesized probes is a critical parameter, often assessed by High-Performance Liquid Chromatography (HPLC). biosyntan.com HPLC analysis can separate the desired product from starting materials and byproducts, allowing for quantification of its purity. Thin-layer chromatography (TLC) is also commonly used to monitor the progress of reactions. frontiersin.org

The defining features of a fluorescent probe are its photophysical properties, which are characterized using absorption and fluorescence spectroscopy.

UV-Visible Absorption Spectroscopy : This technique is used to determine the absorption spectrum of the rhodamine derivative, identifying the wavelength of maximum absorption (λ_abs). frontiersin.orgmdpi.complos.org

Fluorescence Spectroscopy : An emission spectrum is recorded to determine the wavelength of maximum fluorescence emission (λ_em) and the fluorescence quantum yield. frontiersin.orgmdpi.complos.org For activatable probes, spectra are recorded before and after the triggering event (e.g., uncaging or enzymatic cleavage) to quantify the change in fluorescence intensity and confirm the "off-on" switching mechanism. ubiquigent.com

Table 3: Analytical Techniques for Characterizing this compound Constructs
TechniquePurposeInformation ObtainedReference
NMR Spectroscopy (¹H, ¹³C)Structural ElucidationConfirmation of covalent structure and functional group placement. frontiersin.orgacs.orgrsc.org
Mass Spectrometry (MS, HRMS)Structural ConfirmationPrecise molecular weight and elemental formula. frontiersin.orgdoi.orgrsc.org
High-Performance Liquid Chromatography (HPLC)Purity AssessmentSeparation and quantification of product purity. biosyntan.com
UV-Visible SpectroscopyPhotophysical CharacterizationAbsorption spectrum and wavelength of maximum absorption (λ_abs). mdpi.complos.org
Fluorescence SpectroscopyPhotophysical CharacterizationEmission spectrum, wavelength of maximum emission (λ_em), and quantum yield. mdpi.complos.org
Raman Spectroscopy / SERSVibrational AnalysisVibrational properties of the molecule, enhanced for trace analysis. tec.mx

Advanced Photophysical Investigations of Rhodamine 110 and Its Chemical Analogs

Elucidation of Rhodamine 110 Fluorescence Mechanisms

The remarkable fluorescence properties of this compound are underpinned by its unique electronic structure and the dynamics of its excited states. A comprehensive understanding of these mechanisms is crucial for its application and for the rational design of novel fluorescent probes.

Electronic Structure and Excited State Dynamics

The electronic structure of rhodamine dyes, including this compound, is characterized by a conjugated system that gives rise to strong absorption in the visible region of the electromagnetic spectrum. nih.gov The fundamental structure consists of a xanthene core with amino groups that act as electron donors. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S0) to an excited singlet state (S1).

The dynamics of the excited state are complex and involve several competing processes. Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S1 state. From this state, it can return to the ground state through radiative decay, emitting a photon in the process (fluorescence), or through non-radiative pathways. The efficiency of fluorescence is determined by the relative rates of these radiative and non-radiative decay processes. Theoretical approaches, such as time-dependent density functional theory (TD-DFT), have been employed to model the electronic structure and excited state properties of rhodamine derivatives, providing valuable insights into their photophysical behavior. nih.govacs.org

Fluorescence Quantum Yield and Excited-State Lifetime Studies

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. This compound is known for its high quantum yield, which contributes to its brightness as a fluorescent probe. researchgate.net The excited-state lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is another critical parameter. For many rhodamine dyes, the fluorescence lifetime is typically in the nanosecond range. researchgate.net

The quantum yield and lifetime of this compound are sensitive to its molecular environment, including the solvent polarity and viscosity. For instance, in polar solvents like ethanol, which can stabilize the excited state through hydrogen bonding, non-radiative decay pathways are often suppressed, leading to higher quantum yields. researchgate.net The radiative lifetime of rhodamines has been correlated with the charge transfer from the phenyl group to the xanthene moiety during the de-excitation from the S1 to the S0 state. nih.gov

FluorophoreSolventExcitation Max (nm)Emission Max (nm)Fluorescence Lifetime (ns)Quantum Yield (ΦF)
This compoundWater505 ucsd.edu534 ucsd.edu2.99 ucsd.edu0.92 researchgate.net
This compoundMethanol--4.2 ± 0.2 osti.gov-

Photostability Mechanisms and Mitigation of Photobleaching

Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a crucial characteristic for applications requiring prolonged or intense illumination, such as single-molecule imaging and super-resolution microscopy. Rhodamine dyes are generally considered to be highly resistant to photobleaching. researchgate.net

Photobleaching can occur through various mechanisms, often involving the reaction of the excited fluorophore with molecular oxygen to produce reactive oxygen species (ROS), which can then degrade the dye molecule. nih.gov Another pathway involves the population of a long-lived triplet state from the excited singlet state through intersystem crossing. Molecules in the triplet state are more susceptible to chemical reactions that lead to photobleaching.

Strategies to mitigate photobleaching in rhodamine dyes have been explored. One approach involves the conjugation of the rhodamine core with molecules that can quench the triplet state or scavenge ROS. For example, the introduction of cyclooctatetraene (B1213319) (COT) has been shown to reduce the phototoxicity of rhodamine derivatives by diminishing the formation of singlet oxygen. nih.gov Additionally, creating a chemical environment that limits the diffusion of oxygen or includes protective agents can enhance the photostability of the dye.

Environmental and Structural Modulations of Photophysical Behavior

The photophysical properties of this compound and its analogs are not intrinsic but are highly sensitive to their immediate surroundings and molecular structure. Factors such as solvent polarity, chemical modifications to the core structure, and intermolecular interactions can profoundly alter their absorption and emission characteristics.

Influence of Solvent Polarity and Composition on Fluorescence Characteristics

The solvent environment plays a critical role in modulating the fluorescence of this compound. The polarity, viscosity, and hydrogen-bonding capability of the solvent can influence the dye's spectral position, quantum yield, and fluorescence lifetime. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the fluorophore. researchgate.net

In general, rhodamine dyes exhibit a bathochromic (red) shift in their emission spectra as the polarity of the solvent increases. researchgate.netnih.gov This is due to the larger dipole moment of the dye in the excited state compared to the ground state, which is stabilized to a greater extent by polar solvent molecules. For instance, the absorption and emission spectra of this compound in AOT reverse micelles are red-shifted compared to those in bulk water, indicating a change in the microenvironment experienced by the dye molecule. researchgate.net

The composition of binary solvent mixtures also affects the photophysical behavior. Studies in DMSO-water and 2-propanol-water mixtures have shown that Rhodamine 560 (a synonym for this compound) exhibits shifts in its absorption and fluorescence spectra depending on the mixture's composition, which is directly related to the changing polarity of the medium. researchgate.netcaymanchem.com Furthermore, two-photon absorption (TPA) cross-sections of rhodamine dyes have been found to be consistently higher in nonpolar solvents like chloroform (B151607) (CHCl₃) and dichloromethane (B109758) (DCM) compared to polar ones. nih.gov

The table below summarizes the effect of different solvents on the key photophysical properties of a related rhodamine dye, Rhodamine 6G, illustrating the general trends observed for this class of compounds.

SolventDielectric Constant (ε)Absorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φf)
Chloroform4.815305520.90
Acetone20.75265490.88
Ethanol24.55285500.95
Methanol32.75245450.92
Water80.15255480.42

Data adapted from various sources for illustrative purposes for the rhodamine class of dyes.

Impact of Chemical Substitution and Ring Strain on Spectral Properties

Chemical modification of the this compound scaffold is a primary strategy for tuning its spectral and photophysical properties for specific applications. Substitutions on the xanthene core, the pendant phenyl ring, or the amino groups can lead to significant changes in absorption and emission wavelengths, quantum yields, and environmental sensitivity.

One of the most effective strategies for inducing large bathochromic shifts is the replacement of the oxygen atom in the xanthene bridge with other elements. For example, replacing the oxygen with a silicon atom to create Si-rhodamines results in a substantial red-shift of both absorption and emission spectra, pushing the fluorescence further into the red and near-infrared (NIR) regions. rhhz.netresearchgate.net This is attributed to the lowering of the LUMO energy level of the fluorophore. Similarly, sulfur-substituted rhodamines (S-rhodamines) also display a red-shift of about 20 nm compared to their oxygen-containing counterparts, though often with a lower fluorescence quantum yield. rhhz.net

Modifications to the amino groups also have a profound effect. N-alkylation, which distinguishes Rhodamine B from this compound, causes a red-shift. Conversely, the photochemical N-dealkylation of rhodamines leads to a hypsochromic (blue) shift of approximately 10–15 nm for each alkyl group removed. rsc.orgnih.gov

Introducing ring strain into the molecular structure can also alter the photophysical properties. The synthesis of rhodamine analogues incorporating a central eight-membered ring, for example, results in dyes with a curved geometry. acs.org These strained structures exhibit strong absorption that is red-shifted by approximately 35 nm compared to conventional rhodamines like Rhodamine B. acs.org This demonstrates that conformational rigidity and planarity are key determinants of the spectral properties of the rhodamine chromophore.

Rhodamine AnalogKey Structural ModificationAbsorption Max (λabs, nm)Emission Max (λem, nm)Effect on Spectrum
This compoundUnsubstituted -NH₂ groups~496~520Baseline
Tetramethylrhodamine (TMR)N,N,N',N'-Tetramethylated~550~573Bathochromic Shift
Pyronin YLacks pendant carboxylphenyl group~551~568Similar to TMR
Si-Rhodamine (TMDHS)Oxygen replaced by Silicon~641~659Large Bathochromic Shift
S-RhodamineOxygen replaced by Sulfur~571~599Moderate Bathochromic Shift

Spectral data are approximate and can vary with solvent and pH. caymanchem.comrhhz.net

Mechanisms of Aggregation-Induced Quenching and Emission Enhancement

At high concentrations, rhodamine dyes, including this compound, typically exhibit a phenomenon known as aggregation-induced quenching (AIQ). rsc.orgnsf.gov This process involves the formation of non-fluorescent or weakly fluorescent intermolecular aggregates, primarily H-aggregates, in aqueous solutions. nsf.gov According to exciton (B1674681) theory, in H-aggregates, the dye molecules arrange in a parallel, face-to-face orientation. This arrangement leads to a hypsochromic (blue) shift in the absorption spectrum and a strong suppression of fluorescence, as the transition to the lowest excited state becomes forbidden. nsf.gov The formation of these aggregates effectively traps the excitation energy, which is then dissipated through non-radiative pathways, leading to quenching.

While AIQ is the dominant behavior for most rhodamines, a counteracting phenomenon known as aggregation-induced emission enhancement (AIEE) has been observed in specifically designed rhodamine derivatives. researchgate.netnih.gov This effect is contrary to the typical concentration quenching. In AIEE-active molecules, the restriction of intramolecular rotations (RIR) in the aggregated state is a key mechanism. In dilute solutions, these molecules can dissipate energy non-radiatively through free intramolecular rotation or vibration. However, upon aggregation, these motions are physically hindered, which blocks the non-radiative decay channels and forces the excited molecule to release its energy radiatively, thus enhancing the fluorescence emission. researchgate.net A new class of rhodamine luminophores, ABPX derivatives, has been developed that exhibits this AIEE behavior, directly opposing the conventional quenching seen in dyes like this compound. researchgate.netnih.gov

In some systems, the interaction between monomers and aggregates can be complex. For instance, in silica (B1680970) nanofilms, an increase in this compound concentration leads to strong quenching of the monomer emission, accompanied by an increase in the intensity of a long-wavelength emission band attributed to higher-order aggregates. acs.orgnih.gov This suggests that energy transfer can occur from excited monomers to the aggregates, which then emit weakly at a different wavelength. acs.org

Ultrafast Time-Resolved Spectroscopic Probes for Photophysics

To fully understand the complex photophysical behavior of this compound, it is necessary to probe the transient events that occur on extremely short timescales (femtoseconds to nanoseconds) following light absorption. Ultrafast time-resolved spectroscopic techniques, such as transient absorption (TA) spectroscopy and femtosecond fluorescence up-conversion, are indispensable tools for this purpose. aip.org These methods allow for the direct observation of excited-state dynamics, including internal conversion, intersystem crossing, charge transfer, and energy transfer. aip.orgacs.org

Transient absorption spectroscopy measures the difference in absorption of a sample before and after excitation by an ultrashort pump pulse. By varying the delay time between the pump and a probe pulse, it is possible to track the formation and decay of transient species like the excited singlet state (S₁), the triplet state (T₁), and photoreduced or photo-oxidized radicals. rsc.orgnih.gov Studies on Rhodamine B and this compound have used this technique to characterize their triplet-triplet absorption spectra and the decay kinetics of these triplet states in alcoholic solutions. rsc.org

When rhodamine dyes are interfaced with other materials, such as graphene oxide (GO), ultrafast spectroscopy can reveal the dynamics of charge and energy transfer. For example, studies combining steady-state and time-resolved fluorescence with femtosecond transient absorption have elucidated the electron transfer process between photoexcited Rhodamine B and GO. aip.org The fluorescence of the dye is efficiently quenched by GO, and transient absorption data reveals an ultrafast electron transfer from the dye to the GO sheet, which is a critical process for applications in photocatalysis and photovoltaics. aip.org

Time-domain Raman spectroscopy is another powerful technique that can track ultrafast structural dynamics by observing changes in vibrational spectra with femtosecond time resolution. acs.org By impulsively stimulating molecular vibrations, it becomes possible to follow the coherent nuclear motion in real-time as the molecule evolves in its excited state, providing a "movie" of the structural changes that accompany the photophysical processes. acs.org

Rhodamine 110 in High Sensitivity Enzyme Activity and Protease Assays

Rational Design of Rhodamine 110-Based Fluorogenic Substrates

The fundamental principle behind R110-based substrates is the quenching of fluorescence in the substrate form and its restoration upon enzymatic action. In its unsubstituted form, this compound is highly fluorescent. However, when its two exocyclic amine groups are derivatized, for instance by forming amide bonds with peptides, the resulting molecule is non-fluorescent. Enzymatic hydrolysis of these amide bonds regenerates the fluorescent form, providing a direct measure of enzyme activity. The red-shifted excitation and emission wavelengths of this compound (typically around 498 nm and 521 nm, respectively) are advantageous as they minimize interference from autofluorescence common in biological samples. iris-biotech.dethermofisher.comabcam.com

Bisamide and Monoamide Derivatives as Protease Indicators

A common strategy in designing protease substrates involves linking a specific peptide sequence to each of the two amino groups of this compound, creating a non-fluorescent bisamide derivative. iris-biotech.dethermofisher.com When a protease recognizes and cleaves the peptide sequence, the hydrolysis occurs in a two-step process.

First Cleavage: The enzyme cleaves one of the amide bonds, converting the non-fluorescent bisamide substrate into a fluorescent monoamide intermediate. thermofisher.comcpcscientific.comfishersci.fi

Second Cleavage: The second peptide bond on the monoamide is subsequently cleaved, releasing the free this compound dye, which exhibits an even greater fluorescence intensity. iris-biotech.dethermofisher.comcpcscientific.com

This two-step cleavage mechanism, characteristic of symmetric bisamide substrates, can significantly amplify the signal, with fluorescence increases of up to 3500-fold reported upon the first cleavage. iris-biotech.de However, this sequential reaction can complicate the determination of precise enzyme kinetics. iris-biotech.de

To address this, asymmetric or monoamide substrates have been developed. In these substrates, only one amino group of R110 is linked to a peptide, while the other is blocked. This design ensures that only a single proteolytic cleavage event occurs, leading to a more straightforward, one-step reaction kinetic profile, which is often preferred for kinetic studies. iris-biotech.de

Table 1: Comparison of this compound Bisamide and Monoamide Substrates

FeatureBisamide SubstratesMonoamide (Asymmetric) Substrates
Structure Identical peptide sequences linked to both amino groups of R110.A single peptide sequence linked to one amino group; the other is blocked.
Cleavage Two-step enzymatic cleavage. iris-biotech.dethermofisher.comSingle-step enzymatic cleavage. iris-biotech.de
Products Fluorescent monoamide intermediate and highly fluorescent R110. thermofisher.comHighly fluorescent R110 derivative.
Kinetics More complex, two-stage reaction. iris-biotech.deSimpler, single-stage reaction kinetics. iris-biotech.de
Signal Significant signal amplification at the first cleavage step. iris-biotech.deDirect correlation between fluorescence and single cleavage event.

Ubiquitin-Rhodamine 110 Conjugates for Deubiquitinating Enzyme Assays

The ubiquitin-proteasome system is crucial for protein degradation, and deubiquitinating enzymes (DUBs) are key regulators of this pathway. amsbio.com To assay the activity of DUBs, a specialized substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), has been engineered. amsbio.comnih.gov

In this conjugate, the C-terminal glycine (B1666218) of ubiquitin is attached to one of the amino groups of this compound, creating a di-substituted, quenched fluorophore. amsbio.comubiquigent.comubpbio.com When a DUB cleaves the isopeptide bond between ubiquitin and the rhodamine moiety, it releases a mono-substituted, highly fluorescent product. amsbio.comubiquigent.com This direct relationship between DUB activity and fluorescence generation allows for sensitive, real-time monitoring of the enzyme. nih.gov The use of longer wavelengths for excitation (around 485 nm) and emission (around 535 nm) with these substrates also reduces the risk of artifacts from compound autofluorescence during high-throughput screening. amsbio.comubiquigent.com

Advanced Methodologies for Enzymatic Activity Quantification

The development of this compound substrates has been complemented by advanced detection methodologies that enhance sensitivity and provide detailed kinetic information.

Capillary-Isoelectric Focusing for Enzyme Product Separation and Detection

Capillary-isoelectric focusing (CIEF) is a powerful technique used to separate and concentrate molecules based on their isoelectric point (pI). researchgate.netrsc.org This method has been successfully applied to R110-based enzyme assays to overcome a key challenge: the simultaneous presence of the intermediate monoamide and the final R110 product from bisamide substrates. researchgate.netrsc.org

In a typical setup, the enzyme reaction is performed, and the resulting mixture is introduced into a capillary with a stable pH gradient. rsc.org An electric field is applied, causing the charged fluorescent products—the monoamide and the free R110—to migrate and focus at their respective pI values. researchgate.netnih.gov This separation allows for the distinct quantification of each product. This approach not only solves the issue of mixed products in kinetic assays but also significantly enhances sensitivity, enabling detection of enzyme activity in the picogram per milliliter (pg/mL) range, a substantial improvement over conventional microplate assays. researchgate.netnih.govresearchgate.net

Real-Time Fluorescence Intensity Monitoring in Enzyme Kinetics

A primary advantage of fluorogenic substrates like those derived from this compound is their suitability for real-time kinetic analysis. nih.govnih.gov As the enzyme cleaves the substrate, the resulting increase in fluorescence intensity is monitored continuously using a fluorometer or a fluorescence microplate reader. ubpbio.comfishersci.at

This method allows researchers to plot fluorescence (correlating to product concentration) against time, generating progress curves. frontiersin.orgnih.gov From these curves, initial reaction velocities can be determined at various substrate concentrations. This data can then be used to calculate key Michaelis-Menten kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), providing a detailed understanding of the enzyme's efficiency and substrate affinity. nih.govnih.gov The ability to monitor the reaction from its inception without interruption makes this a powerful tool for studying enzyme mechanisms and for high-throughput screening of enzyme inhibitors. nih.govthermofisher.com

Specific Enzymatic Targets and their Assay Development

This compound-based substrates have been designed to be highly specific for a wide range of proteases and other enzymes by incorporating unique peptide recognition sequences. This versatility has led to the development of numerous assays for enzymes implicated in various diseases.

Key enzymatic targets include caspases, which are central to apoptosis, and proteases involved in coagulation and inflammation like thrombin and trypsin. fishersci.atavantorsciences.comnih.gov For instance, substrates containing the aspartic acid residue are used for caspases, while those with arginine are tailored for trypsin-like serine proteases. cpcscientific.comnih.gov Furthermore, a broad panel of assays targeting various DUBs, such as those from the Ubiquitin-Specific Protease (USP) family, have been developed using Ub-Rho110 conjugates. ice-biosci.com

Table 2: Examples of Enzymatic Targets for this compound-Based Assays

Enzyme TargetSubstrate ExampleApplication Area
Caspase-3 Z-DEVD-R110 iris-biotech.deApoptosis nih.gov
Caspase-8 Ac-IETD-R110 avantorsciences.comApoptosis
Granzyme B Z-AAD-R110 avantorsciences.comCell-mediated cytotoxicity
Thrombin (p-tosyl-Gly-Pro-Arg)₂-R110 fishersci.atCoagulation
Trypsin (CBZ-Ile-Pro-Arg)₂-R110 fishersci.fiDigestion, Proteolysis
Cathepsin B/L Z-FR-R110 avantorsciences.comLysosomal protein degradation
Deubiquitinating Enzymes (DUBs) Ubiquitin-Rhodamine 110 amsbio.comice-biosci.comProtein degradation, Cell signaling
Leucine (B10760876) Aminopeptidase (B13392206) bis-(Leu)₂-Rhod110 researchgate.netProtein catabolism

Caspase Activity Profiling with this compound Substrates

This compound-based substrates are extensively used for the sensitive detection of caspase activity, key mediators of apoptosis. thermofisher.com These substrates are designed with specific peptide sequences recognized by different caspases. Upon cleavage by an active caspase, the highly fluorescent R110 is released, allowing for quantification of enzyme activity. promega.de

A widely used substrate for effector caspases-3 and -7 is (Z-DEVD)₂-R110, which incorporates the peptide sequence Asp-Glu-Val-Asp (DEVD). biotium.combachem.commedchemexpress.com The cleavage of this non-fluorescent bisamide compound by caspase-3 or -7 releases R110, leading to a measurable increase in fluorescence that can be monitored with a fluorescence microplate reader or fluorometer. abpbio.compromega.debiotium.com This allows for the continuous measurement of caspase-3/7 activity in cell extracts and purified enzyme preparations. abpbio.com In addition to the common bis-substituted symmetric substrates, asymmetric R110 substrates have been developed. iris-biotech.de These substrates, such as Z-DEVD-Rh110-p, offer simpler kinetics because the reaction terminates after a single cleavage event, which is advantageous for detailed kinetic analysis. iris-biotech.deiris-biotech.de

The table below summarizes various R110-based substrates used for profiling different caspase activities.

Table 1: this compound-Based Caspase Substrates

Substrate Name Peptide Sequence Primary Target Caspase(s)*
(Z-DEVD)₂-R110 Z-Asp-Glu-Val-Asp Caspase-3, Caspase-7
Z-IETD-R110 Z-Ile-Glu-Thr-Asp Caspase-8
(Asp)₂-Rhodamine 110 (D2R) Aspartic Acid General Caspase Substrate
Ac-DEVD-R110 Ac-Asp-Glu-Val-Asp Caspase-3, Caspase-7

*Caspase substrates can often be cleaved by multiple enzymes; the most commonly associated caspase is listed. thermofisher.com

Data sourced from: biotium.combachem.commedchemexpress.comthermofisher.com

Novel cell-permeable R110 substrates have also been synthesized to allow for the detection of caspase activity within intact, living cells. acs.orgresearchgate.net For instance, modifying the R110 fluorophore with polyfluorobenzoyl groups, as seen in N-Ac-DEVD-N′-(2,3,4,5-tetrafluorobenzoyl)-R110, enhances cell retention of the fluorescent product after caspase cleavage. acs.org This allows for the measurement of apoptosis via flow cytometry in cell-based assays. acs.orgresearchgate.net

Quantification of Lysosomal Proteinases and Elastase Activity

This compound-based substrates are valuable tools for the quantitative measurement of lysosomal proteinase and elastase activity. thermofisher.comnih.gov These assays utilize non-fluorescent bis-substituted R110 derivatives that become fluorescent upon cleavage by specific proteases, enabling sensitive detection in cell lysates or even within viable cells. nih.govnih.gov

For lysosomal cysteine proteinases, such as cathepsin B and L, specific peptide substrates have been developed. nih.govclassimed.de The substrate bis-(Z-Phe-Arg)-R110 is effectively used to measure the combined activity of cathepsin B and L in cells like human monocytes and rat macrophages through flow cytometry. nih.govclassimed.dethermofisher.com The intracellular cleavage of this substrate yields the green fluorescent products Z-Phe-Arg-rhodamine 110 and free R110. classimed.de Similarly, the activity of the lysosomal serine proteinase elastase can be quantified using substrates like bis-(Z-Ala-Ala)-R110. thermofisher.comnih.gov

The table below lists examples of R110 substrates for lysosomal proteinases and elastase.

Table 2: this compound Substrates for Lysosomal Proteinases and Elastase

Substrate Name Target Enzyme(s)
bis-(CBZ-Phe-Arg)-R110 Cathepsin B, Cathepsin L
(Z-Arg-Arg)₂-R110 Cathepsin B, Cathepsin L
(Z-Ala-Arg-Arg)₂-R110 Cathepsin B, Cathepsin L
bis-(CBZ-Ala-Ala)-R110 Elastase
(Z-Ala-Ala-Ala)₂-R110 Elastase

Data sourced from: thermofisher.commedchemexpress.comnih.govthermofisher.com

These substrates offer high sensitivity, in part due to the longer wavelength of R110's fluorescence, which minimizes interference from cellular autofluorescence. technologynetworks.comresearchgate.net This makes them superior to older fluorophores like aminomethylcoumarin (AMC) for certain applications, especially in flow cytometry. nih.govtechnologynetworks.com

Deubiquitinating Enzyme (DUB) Activity and Ligand Antagonism

Assays utilizing this compound are pivotal for studying the activity of deubiquitinating enzymes (DUBs) and for screening potential inhibitors. ice-biosci.comamsbio.com DUBs are proteases that remove ubiquitin from proteins, playing a crucial role in numerous cellular processes. ice-biosci.comnih.gov The standard assay employs a fluorogenic substrate where ubiquitin is conjugated to this compound (Ub-Rho110). ice-biosci.comamsbio.com In this state, the fluorescence of R110 is quenched. amsbio.com When a DUB cleaves the bond between ubiquitin and R110, the released mono-substituted rhodamine becomes intensely fluorescent, providing a direct measure of enzyme activity. ice-biosci.comopenlabnotebooks.org

This fluorescence intensity assay is robust, adaptable to high-throughput screening (HTS), and can be used for most DUBs. amsbio.comnih.gov The increase in fluorescence is proportional to DUB activity and can be monitored in real-time using a microplate reader, making it suitable for both kinetic and endpoint analysis. amsbio.com This methodology is widely used to screen compound libraries for novel DUB inhibitors and to characterize their potency and selectivity. nih.govbiorxiv.org

Furthermore, the Ub-Rho110 assay is instrumental in studying ligand antagonism. openlabnotebooks.org For example, researchers have used this assay to test whether ligands targeting the zinc-finger ubiquitin-binding domain (ZnF-UBD) of USP5 can antagonize its catalytic activity. openlabnotebooks.orgzenodo.org While some ligands were shown to inhibit USP5 activity, others that bind to the ZnF-UBD of USP3 did not affect its catalytic cleavage of the Ub-Rho110 substrate, highlighting differences in the regulatory mechanisms across the USP family. openlabnotebooks.orgnih.gov

The table below lists some of the DUBs whose activity can be assessed using Ub-Rhodamine 110 substrates.

Table 3: Deubiquitinating Enzymes (DUBs) Assayed with this compound Substrates

DUB Target
USP1
USP2
USP4
USP5
USP7
USP8
UCHL1
UCHL3
OTUB2

Data sourced from: ice-biosci.comubpbio.com

For DUBs that are unable to process mono-ubiquitin substrates or whose activity is enhanced by poly-ubiquitin chains, specialized substrates like K63-linked tetra-Ubiquitin this compound have been developed. rndsystems.com

Development of Novel Proteinase-Specific Probes

The versatility of this compound has spurred the development of a diverse range of novel, specific probes for various proteinases. thermofisher.comnih.gov A key strategy involves derivatizing R110 with different peptide sequences to create substrates tailored for specific enzymes. thermofisher.com For instance, R110 has been derivatized with the consensus sequence for a human adenovirus proteinase to identify cofactors for its activity. thermofisher.com

A significant advancement in probe design is the creation of asymmetric, or single-cleavage, R110 substrates. iris-biotech.deacs.org Traditional symmetric bis-amide substrates undergo a two-step cleavage, which can complicate the determination of precise kinetic parameters (Km and kcat). acs.org To overcome this, substrates based on morpholinecarbonyl-Rhodamine 110 (MC-Rh110) have been synthesized. acs.org These probes contain only one cleavable peptide bond, resulting in a straightforward, single-step reaction that yields more accurate kinetic data. acs.org

Another innovative approach is the development of tandem rhodamine substrates designed with two different protease cleavage sites. researchgate.netnih.gov A substrate such as Ala-Pro-Rhod110-Leu can be used in a multiplex format to assay two distinct proteases (in this case, a dipeptidyl aminopeptidase and a leucine aminopeptidase) simultaneously. researchgate.netnih.gov

The development of these novel probes leverages the advantageous spectral properties of this compound. Its red-shifted excitation and emission spectra compared to coumarin-based dyes lead to less interference from the autofluorescence of biological samples and colored compounds found in screening libraries. technologynetworks.comresearchgate.netnih.gov This property, combined with the high fluorescence quantum yield of the R110 product, results in highly sensitive assays with superior signal-to-noise ratios. iris-biotech.deiris-biotech.de

Table 4: Compound Names

Compound Name
(Z-Ala-Ala)₂-R110
(Z-Ala-Ala-Ala)₂-R110
(Z-Ala-Arg-Arg)₂-R110
(Z-Arg-Arg)₂-R110
(Z-DEVD)₂-R110
(Z-Phe-Arg)₂-R110
Ac-DEVD-R110
Ac-DEVD-CHO
Ala-Pro-Rhod110-Leu
Aminomethylcoumarin (AMC)
bis-(Ala-Pro)-Rhod110
bis-(CBZ-Ala-Ala)-R110
bis-(CBZ-Ala-Ala-Ala-Ala)-R110
bis-(CBZ-Ala-Arg)-R110
bis-(CBZ-Arg)-R110
bis-(CBZ-Ile-Pro-Arg)-rhodamine 110
bis-(CBZ-Phe-Arg)-R110
bis-(Leu)₂-Rhod110
bis-(p-Tosyl-L-Glycyl-L-Prolyl-L-Arginine Amide)
D-Leu-Pro-Arg-Rh110-D-Pro
K63-linked tetra-Ubiquitin this compound
MeOSuc-Ala-Ala-Pro-Val-CMK
Morpholinecarbonyl-Rhodamine 110 (MC-Rh110)
N-Ac-DEVD-N′-(2,3,4,5-tetrafluorobenzoyl)-R110
N-Ac-DEVD-N′-pentafluorobenzoyl-R110
This compound
Ubiquitin-Rhodamine 110 (Ub-Rho110)
Z-DEVD-R110
Z-IETD-R110

Rhodamine 110 in the Design and Application of Chemosensors and Biosensors

Principles of Rhodamine 110-Based Chemosensor Architecture

The architecture of this compound-based chemosensors is founded on several key principles that modulate its fluorescent output upon interaction with a target analyte. These mechanisms allow for the rational design of probes with specific functionalities. The most common strategies involve the reversible transformation between a non-fluorescent and a highly fluorescent state, triggered by the analyte.

Spirolactam Ring Opening as a Fluorescent Switching Mechanism

A cornerstone of this compound-based sensor design is the equilibrium between a non-fluorescent, colorless spirolactam form and a fluorescent, colored ring-opened amide form. researchgate.netpsu.edu In the spirolactam state, the conjugation of the xanthene ring is disrupted, leading to a lack of fluorescence. sci-hub.se The introduction of a specific analyte, such as a metal ion, can induce the opening of this spirolactam ring. researchgate.netresearchgate.net This structural transformation restores the π-conjugated system of the rhodamine fluorophore, resulting in a dramatic increase in fluorescence intensity and a visible color change, often from colorless to pink or red. psu.edumdpi.com This "off-on" switching mechanism is a highly effective and widely utilized strategy for developing sensitive fluorescent probes. researchgate.net

The process is typically reversible, allowing for the potential to monitor dynamic changes in analyte concentration. psu.edu The selectivity of these sensors is determined by the specific ligand or receptor moiety attached to the spirolactam structure, which is designed to bind selectively with the target analyte. psu.edursc.org

Sensing Mechanisms Modulated by Photoinduced Electron Transfer

Photoinduced Electron Transfer (PET) is another fundamental mechanism employed in the design of this compound-based chemosensors. nih.govthno.org In a PET-based sensor, the fluorophore (this compound) is linked to a receptor unit that can act as an electron donor. In the "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor to the excited fluorophore, providing a non-radiative pathway for the decay of the excited state and thus quenching the fluorescence. nih.govnih.gov

When the target analyte binds to the receptor, the electron-donating ability of the receptor is suppressed. This inhibition of the PET process prevents the non-radiative decay, causing the fluorophore to return to its ground state via the emission of a photon, thereby "turning on" the fluorescence. nih.govacs.org The fluorescence is restored without a significant change in the absorbance spectrum, which is a characteristic feature of PET-based sensors. nih.gov

Intramolecular Charge Transfer for Analyte Recognition

Intramolecular Charge Transfer (ICT) is a photophysical process that can be harnessed for analyte recognition in this compound-based sensors. thno.orgnih.gov ICT occurs in molecules where an electron-donating group is directly conjugated with an electron-withdrawing group. nih.gov Upon photoexcitation, there is a shift of electron density from the donor to the acceptor, creating a charge-polarized excited state. nih.gov This change in dipole moment can influence the fluorescence emission properties, such as the emission wavelength (Stokes shift), which is often sensitive to the microenvironment's polarity. nih.govmdpi.com

In the context of sensor design, the binding of an analyte to the recognition moiety can alter the efficiency of the ICT process. nih.gov For instance, if the analyte binds to the electron-donating part of the molecule, it can reduce the electron-donating strength, leading to a blue shift in the emission spectrum. nih.gov This change in the emission wavelength allows for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a more robust and reliable detection method. acs.org

Strategies for Selective Metal Ion Detection

The unique properties of this compound have been extensively exploited to develop selective fluorescent probes for various metal ions. These sensors are crucial for environmental monitoring and biological studies due to the significant impact of metal ions on ecosystems and living organisms. du.ac.inresearchgate.net

Development of Fluorogenic Probes for Iron (III)

Iron (Fe³⁺) is an essential element but can be toxic in excess, making the development of selective probes for its detection important. nih.gov this compound-based probes for Fe³⁺ often utilize the spirolactam ring-opening mechanism. nih.gov In a typical design, the carboxyl group of rhodamine is converted into a spirolactam by reacting it with a molecule containing an amine group, which also serves as the Fe³⁺ binding site. nih.gov

In the absence of Fe³⁺, the probe exists in the non-fluorescent, closed-ring form. nih.gov Upon the addition of Fe³⁺, the ion coordinates with the binding site, inducing the opening of the spirolactam ring and leading to a significant "turn-on" fluorescence response. nih.gov Researchers have functionalized this compound with various chelating units, such as 3-hydroxy-4-pyridinone, to create probes that exhibit a fluorescence decrease upon binding with Fe(III). mdpi.comresearchgate.net The selectivity of these probes for Fe³⁺ over other competing metal ions is a critical aspect of their design and is often achieved by tailoring the structure of the chelating moiety. nih.govemu.edu.tr

ProbeDetection LimitpH RangeApplicationReference
Rhodamine-triazine aminopyridine derivative41 nM-Real water samples, living HL-7702 cells nih.gov
Probe 180.195 ppm-Reversible detection nih.gov
Probe 190.26 µM4-7- nih.gov
Probe 280.13 µM4-9- nih.gov
Probe 2911.6 nM-- nih.gov
Probe 30 (Rhodamine and anthracene)42 nM-Living cells, zebrafish nih.gov
Furan-based rhodamine B probe 310.025 µM-Reversible with B₄O₇²⁻ nih.gov

Sensing of Other Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cu²⁺)

This compound-based sensors have also been successfully developed for the detection of other toxic heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and copper (Cu²⁺). du.ac.incore.ac.uk The sensing mechanism for these ions also frequently relies on the spirolactam ring-opening strategy. du.ac.in

For instance, chemosensors for Hg²⁺ have been designed where the interaction between the mercury ion and the probe's specific binding sites, often containing sulfur or nitrogen atoms, triggers the fluorescent "on" state. psu.eduresearchgate.net Similarly, probes selective for Cu²⁺ have been created where the coordination of the copper ion with the ligand attached to the rhodamine scaffold opens the spirolactam ring, resulting in a distinct colorimetric and fluorescent response. rsc.orgdu.ac.in The development of probes for Pb²⁺ has also been reported, demonstrating the versatility of the this compound platform for detecting a range of heavy metal ions. mdpi.com

The selectivity of these probes is a key challenge, as many heavy metal ions have similar coordination properties. researchgate.net Researchers have addressed this by designing highly specific receptor sites and by employing different sensing mechanisms, such as FRET, in conjunction with the spirolactam strategy. mdpi.com

Target IonProbeDetection LimitKey FeatureReference
Hg²⁺CH₃-R6G1.34 x 10⁻⁸ MPET-based, live cell imaging acs.org
Hg²⁺CN-R6G1.56 x 10⁻⁸ MPET-based, live cell imaging acs.org
Hg²⁺RhB-based sensor2.57 x 10⁻⁶ MNaked-eye detection in aqueous solution mdpi.com
Pb²⁺, Cu²⁺RdN-1:2 binding stoichiometry mdpi.com
Cu²⁺L₁-~28-fold fluorescence enhancement rsc.org

Detection of Aluminum Ions in Aqueous Systems

The detection of aluminum ions (Al³⁺) in aqueous environments is crucial for environmental monitoring and biological studies. researchgate.netresearchgate.net this compound serves as an exceptional fluorophore for this purpose due to its notable photophysical characteristics, such as high absorption coefficients and quantum yields. researchgate.netresearchgate.net A prevalent strategy in sensor design involves the spirolactam structure of rhodamine derivatives. researchgate.netmdpi.com In its closed-ring form, the molecule is typically colorless and non-fluorescent. researchgate.net The presence of a target metal ion like Al³⁺ can trigger the opening of this ring, leading to a distinct color change and a strong "turn-on" fluorescence response. researchgate.netacs.org

This mechanism, often driven by Chelation-Enhanced Fluorescence (CHEF), forms the basis for several Al³⁺ sensors. researchgate.netresearchgate.netresearchgate.net For instance, a rhodamine-based sensor (HL-t-Bu) was developed that exhibits a massive (~650-fold) increase in fluorescence intensity at 550 nm upon binding to Al³⁺. acs.org This interaction, which opens the spirolactam ring, is highly selective and enables the detection of Al³⁺ with a limit of detection (LOD) as low as 10.98 nM. acs.org Another rhodamine-diformyl p-cresol (B1678582) conjugate probe demonstrated an even lower detection limit of 5 nM for Al³⁺. acs.orgnih.gov Similarly, other designed rhodamine sensors have achieved detection limits in the nanomolar and micromolar ranges, such as 0.16 μM and 0.177 μM. researchgate.netbohrium.com These sensors not only show high sensitivity and selectivity but also offer rapid response times, making them suitable for analyzing real-world water samples and for bioimaging in living cells. acs.orgnih.govbohrium.com

Interactive Table: Performance of Rhodamine-Based Al³⁺ Chemosensors

Sensor Name/TypeDetection Limit (LOD)MechanismKey FeaturesReference
HL-t-Bu10.98 nMSpirolactam ring-opening (CHEF)~650-fold fluorescence increase; dual sensor for Al³⁺ and Zn²⁺. acs.org
Rhodamine-diformyl p-cresol conjugate (L)5 nMPET-CHEF-FRETTime-dependent response; also functions as a pH sensor. acs.orgnih.gov
Sensor P0.16 μMSpirolactam ring-opening1:1 binding complex confirmed by Job's plot and mass spectrometry. researchgate.net
Sensor RBKB0.177 μMSpirolactam ring-openingReversible with EDTA; visual color change from colorless to pink. bohrium.com
Rhodamine 6G-based chemosensors (H₃L1–H₃L4)Nanomolar rangeSpirolactam ring-openingHigh selectivity and reversibility with Na₂EDTA. acs.org

Enzyme-Triggered Biosensor Constructs Utilizing this compound Signaling

This compound is a cornerstone in the design of "turn-on" fluorescent biosensors for detecting enzyme activity. iris-biotech.de The core principle involves modifying, or "caging," the this compound molecule with a substrate specific to a target enzyme. genecopoeia.com This modification locks the dye in its non-fluorescent, colorless spirolactam form. genecopoeia.com Upon enzymatic cleavage of the substrate, the free, highly fluorescent this compound is released, generating a signal that is directly proportional to enzyme activity. genecopoeia.compromega.de

This strategy is widely employed for proteases, particularly caspases, which are key enzymes in apoptosis (programmed cell death). genecopoeia.compromega.deabpbio.commoleculardevices.combiotium.com For example, substrates like (Z-DEVD)₂-R110 are designed with two DEVD tetrapeptides, a consensus sequence recognized and cleaved by caspase-3 and caspase-7. moleculardevices.combiotium.com The cleavage occurs in two steps: the first cleavage yields a mono-substituted intermediate with low fluorescence, and the second releases the free this compound, resulting in a substantial increase in fluorescence (Ex/Em ≈ 496/520 nm). abpbio.combiotium.com This allows for highly sensitive detection of caspase activity in cell lysates and purified enzyme preparations. promega.deabpbio.com

Beyond caspases, this approach is adapted for a variety of other enzymes:

Other Proteases: Substrates like Z-FR-R110 are used for cathepsins B and L, Ac-IETD-R110 for caspase-8, and Z-AAD-R110 for granzyme B. avantorsciences.com Asymmetric substrates, where one side of the this compound is blocked, have been developed to simplify reaction kinetics. iris-biotech.de Substrates for the SARS-CoV-2 3CL protease have also been created using this framework. rndsystems.com

β-Galactosidase: This enzyme, often used as a reporter in molecular biology, can be detected using a galactoside-caged this compound probe. google.comnih.gov The enzymatic hydrolysis of the β-glycosidic bond releases the fluorophore, providing a sensitive measure of enzyme activity and gene expression. nih.govresearchgate.net

The high signal-to-background ratio and sensitivity of these constructs make them ideal for high-throughput screening (HTS), kinetics studies, and cellular imaging. iris-biotech.debiotium.com

Interactive Table: Examples of Enzyme-Triggered this compound Biosensors

Target Enzyme(s)Substrate Name/TypeDetection PrincipleApplicationReference
Caspase-3/7(Ac-DEVD)₂-R110 or Z-DEVD-R110Two-step enzymatic cleavage releases R110.Apoptosis detection, HTS. genecopoeia.compromega.deabpbio.commoleculardevices.combiotium.com
Caspase-8Ac-IETD-R110Enzymatic cleavage releases R110.Apoptosis pathway studies. avantorsciences.com
Cathepsins B & LZ-FR-R110Enzymatic cleavage releases R110.Cysteine protease activity assays. avantorsciences.com
Granzyme BZ-AAD-R110Enzymatic cleavage releases R110.Immune response studies. avantorsciences.com
SARS-CoV-2 3CL ProteaseLGSAVLQ-Rh110-dPEnzymatic cleavage releases R110.Antiviral drug screening. rndsystems.com
β-GalactosidaseGalactoside-R110 conjugateHydrolysis of glycosidic bond releases R110.Reporter gene assays, cell senescence studies. google.comnih.gov

Integration of this compound into Advanced Biosensor Platforms

To enhance sensitivity, portability, and enable new applications, this compound-based sensing motifs are being integrated into advanced material platforms. These platforms move beyond simple solution-based assays to create sophisticated analytical devices.

Nanoparticle-Based Sensors: this compound and its derivatives have been incorporated into or onto nanoparticles. For example, Rhodamine dyes can be loaded into polymer nanoparticles to create stable fluorescent nanothermometers for measuring intracellular temperatures. acs.org In another approach, this compound has been functionalized onto gold nanoparticles (AuNPs). researchgate.netresearchgate.nettec.mx These hybrid materials can be used as substrates for Surface-Enhanced Raman Spectroscopy (SERS), a technique that provides vibrational fingerprints of molecules at very low concentrations. researchgate.nettec.mx The plasmonic properties of the AuNPs dramatically amplify the Raman signal of the adsorbed this compound. researchgate.nettec.mx

Fiber-Optic Biosensors: Fiber-optic sensors allow for remote and real-time monitoring. nih.govmdpi.com In these devices, a this compound-based substrate (e.g., for caspase detection) is immobilized on the tip of a nano-scale optical fiber. nih.gov An evanescent field generated at the fiber tip excites the cleaved, fluorescent this compound, and the resulting signal is transmitted back through the fiber to a detector. nih.govnih.gov This technology enables sensitive analysis within single living cells. nih.gov

Paper-Based Analytical Devices (μPADs): μPADs are low-cost, portable, and easy-to-use platforms ideal for point-of-care testing and environmental monitoring. researchgate.netrsc.orgfrontiersin.orgsci-hub.se Reagents, including this compound-based sensors, can be precisely printed and immobilized onto specific zones of the paper. sci-hub.se Sample fluid, driven by capillary action, flows through these zones, initiating a reaction that produces a colorimetric or fluorescent signal. researchgate.netsci-hub.se This approach has been used to create dual-mode sensors for analytes like heavy metals and for enzymatic assays. rsc.orgsci-hub.se

Interactive Table: Advanced Platforms Integrating this compound

PlatformPrinciple of OperationTarget Analyte(s)Key Advantage(s)Reference
Polymer NanoparticlesRatiometric fluorescence thermometry.TemperatureHigh sensitivity and stability for intracellular temperature sensing. acs.org
Gold Nanoparticle (AuNP) SubstratesSurface-Enhanced Raman Spectroscopy (SERS).This compound (as a model analyte)Signal amplification for ultra-sensitive vibrational analysis. researchgate.nettec.mx
Fiber-Optic NanosensorsEvanescent wave fluorescence excitation.Caspases, DNARemote, real-time, single-cell analysis. nih.govnih.gov
Microfluidic Paper-Based Devices (μPADs)Capillary flow-driven colorimetric/fluorescent assays.Heavy metals, enzymesLow-cost, portable, point-of-care diagnostics. rsc.orgsci-hub.se

Fluorescence Resonance Energy Transfer Fret Applications Involving Rhodamine 110

Theoretical Framework of FRET with Rhodamine 110 as Donor or Acceptor

The foundation of FRET lies in the dipole-dipole interaction between a donor fluorophore in an excited electronic state and an acceptor chromophore. For energy transfer to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. nih.gov this compound possesses spectral characteristics that make it a suitable FRET partner in various applications. It has an absorption maximum at approximately 497-498 nm and an emission maximum around 520-521 nm. thermofisher.comnih.gov Its high quantum yield (around 0.88-0.91) and large extinction coefficient further enhance its utility in FRET systems. thermofisher.comnih.gov

When paired with a suitable acceptor, such as Rhodamine 101 or Rhodamine 6G, this compound can act as an efficient energy donor. nih.govnih.gov The significant overlap between the emission spectrum of this compound and the absorption spectrum of these acceptors facilitates effective energy transfer. nih.gov Conversely, this compound can also function as an acceptor when paired with a donor that has an appropriate emission profile, such as Coumarin (B35378) 153. acs.org The versatility of this compound to act as either a donor or acceptor allows for the design of diverse FRET pairs tailored to specific experimental needs. nih.gov

The rate of energy transfer (k_FRET) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor, a relationship central to FRET's application as a "spectroscopic ruler". evidentscientific.comfluortools.com This strong distance dependence limits the phenomenon to distances typically between 1 and 10 nanometers. nih.govevidentscientific.com

Table 1: Spectral Properties of this compound

PropertyValueReference
Absorption Maximum (λmax)497-498 nm thermofisher.comnih.gov
Emission Maximum (λem)520-521 nm thermofisher.comnih.gov
Extinction Coefficient (ε)7.6 x 10⁴ - 8.1 x 10⁴ M⁻¹cm⁻¹ thermofisher.comnih.gov
Quantum Yield (Φ)0.88 - 0.91 thermofisher.comnih.gov
Fluorescence Lifetime (τ)~3.3 ns nih.gov

This table summarizes the key spectral properties of this compound, which are crucial for its application in FRET.

Determination of FRET Efficiency and Förster Critical Distance

The efficiency of FRET (E) is the fraction of energy transferred from the donor to the acceptor and can be determined experimentally by measuring changes in the donor's fluorescence intensity or lifetime in the presence and absence of the acceptor. fluortools.com The FRET efficiency is related to the donor-acceptor distance (r) and the Förster critical distance (R₀) by the following equation:

E = R₀⁶ / (R₀⁶ + r⁶) fluortools.com

The Förster critical distance (R₀) is the distance at which the FRET efficiency is 50%. evidentscientific.com It is a characteristic value for a specific donor-acceptor pair and is calculated based on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles (κ²). nih.govevidentscientific.com

For the this compound (donor) and Rhodamine 101 (acceptor) pair, a Förster radius of 5 nm has been reported. acs.org In a study involving this compound and Rhodamine 6G in sol-gel glasses, the Förster distance was found to be in the range of 5.44 nm to 4.77 nm, with FRET efficiencies ranging from 57.38% to 74.89% depending on the acceptor concentration. nih.govresearchgate.net Another study using this compound as a donor and Cu²⁺ as an acceptor estimated a Förster distance of 25.4 Å (2.54 nm). chemrxiv.org

The determination of FRET efficiency can be achieved through various methods, including measuring the quenching of the donor's fluorescence intensity or the reduction in its fluorescence lifetime. fluortools.com Sensitized emission of the acceptor, where the acceptor fluoresces upon excitation of the donor, also provides a means to quantify FRET. fluortools.com

Advanced Applications in Bio- and Chemical Sensing

FRET Investigations in Biological Membrane Mimics

FRET is a powerful technique for studying molecular interactions and dynamics within environments that mimic biological membranes, such as liposomes and niosomes. acs.orgnih.gov These model systems allow for the investigation of processes like membrane fusion and protein dimerization in a controlled setting. nih.govmpg.de

In such studies, donor and acceptor fluorophores, which can include this compound derivatives, are incorporated into the membrane mimics. acs.orgacs.org For instance, the fusion of liposomal populations can be monitored by observing the dequenching of a FRET signal. mpg.de One population of liposomes is labeled with a FRET pair, and upon fusion with an unlabeled population, the dilution of the dyes leads to an increase in the donor's fluorescence. mpg.de

FRET has also been employed to study the dimerization of transmembrane helices within liposomes. nih.gov By labeling the helices with a donor-acceptor pair like fluorescein (B123965) and rhodamine, the proximity of the helices can be assessed. nih.gov It is crucial in these experiments to account for FRET arising from the random colocalization of donors and acceptors in the bilayer, which must be subtracted from the measured FRET signal to isolate the FRET due to specific dimerization. nih.gov Studies have also utilized FRET to investigate the effects of molecules like cholesterol and sucrose (B13894) on the properties of niosomes, which are vesicles that can mimic biological membranes. acs.org

Quantitative FRET Analysis in Engineered Core-Shell Nanoparticles

Engineered core-shell nanoparticles provide a versatile platform for quantitative FRET studies. nih.govmdpi.com These nanostructures consist of a core material surrounded by a shell, to which donor and acceptor fluorophores can be attached. nih.govnih.gov A study utilized TiO₂@SiO₂ core-shell nanoparticles with this compound chloride as the donor and Rhodamine 101 as the acceptor bound to the silica (B1680970) shell. nih.govmdpi.comnih.gov The significant spectral overlap between the two dyes enabled effective FRET. nih.govmdpi.com

By varying the ratio of donor to acceptor molecules on the nanoparticle surface, researchers can investigate different energy transfer scenarios, including single-step FRET and multistep energy migration between donors before transfer to an acceptor. nih.govmdpi.com The experimental data from donor fluorescence intensity decay can be compared with analytical models and Monte Carlo simulations to validate the theoretical understanding of FRET in these systems. nih.govacs.orgmdpi.com In one such system, a Förster radius of 5 nm was used for the this compound-Rhodamine 101 pair, and the results showed excellent agreement between experimental data and theoretical models. acs.orgmdpi.com This approach allows for the design and prediction of the properties of luminescent materials based on core-shell nanoparticles. nih.govnih.gov

Real-Time Monitoring of DNA Amplification through FRET

FRET-based probes are widely used in real-time polymerase chain reaction (qPCR) to monitor the amplification of specific DNA sequences as it happens. nih.govmdpi.comoup.com This technique allows for the quantification of the initial amount of target DNA. nih.gov In a common format, two adjacent probes are used. One probe is labeled with a donor fluorophore (like fluorescein) and the other with an acceptor fluorophore (like a rhodamine derivative). nih.govmdpi.com When both probes hybridize to the target DNA in close proximity, FRET occurs, leading to a decrease in donor fluorescence and an increase in acceptor fluorescence. nih.gov

Another approach involves using a single probe, often a "molecular beacon" or a TaqMan probe. aatbio.com In the TaqMan assay, a probe is labeled with a reporter dye (e.g., FAM) at one end and a quencher dye (e.g., TAMRA, a rhodamine derivative) at the other. oup.comaatbio.com While the probe is intact, the quencher suppresses the reporter's fluorescence through FRET. aatbio.com During PCR, the 5' to 3' nuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher and resulting in an increase in fluorescence that is proportional to the amount of amplified product. nih.govaatbio.com The use of various fluorophores, including rhodamines, allows for multiplexing, where multiple DNA targets can be detected simultaneously in a single reaction. mdpi.com

Engineering Ratiometric Fluorescent Probes via FRET Mechanisms

Ratiometric fluorescent probes offer a significant advantage over intensity-based probes because they can correct for variations in probe concentration, environmental factors, and excitation intensity. capes.gov.br FRET is a key mechanism for designing such probes. capes.gov.brmdpi.com A ratiometric FRET probe typically consists of a donor and an acceptor fluorophore linked together. The binding of an analyte modulates the FRET efficiency, causing a change in the ratio of the acceptor to donor emission intensities. mdpi.com

Rhodamine dyes are frequently used in the construction of these probes due to their excellent photophysical properties and the unique change in their absorption profile during the analyte-induced ring-opening and closing of their spirolactam structure. capes.gov.brrsc.org For example, a FRET system can be created by linking a rhodamine derivative (as the acceptor) to another fluorophore like coumarin or naphthalimide (as the donor). mdpi.comrhhz.net In the "off" state (closed spirolactam ring), the rhodamine acceptor has low absorption in the donor's emission range, resulting in weak FRET. Upon binding a target ion, such as Cu²⁺ or Fe³⁺, the spirolactam ring opens, leading to a strong absorption band that overlaps with the donor's emission. mdpi.comrsc.org This "turns on" the FRET process, causing a decrease in donor emission and a simultaneous increase in acceptor emission, thus providing a ratiometric response. mdpi.com This strategy has been successfully used to develop ratiometric probes for various metal ions and other analytes. mdpi.comscilit.com

Rhodamine 110 in State of the Art Super Resolution Microscopy Techniques

Molecular Engineering of Rhodamine 110 for Enhanced Super-Resolution Imaging

The core structure of this compound offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its spectral and photophysical characteristics. abberior.rocks This adaptability has been a key driver in its application in super-resolution imaging. A crucial aspect of many rhodamine dyes is the dynamic equilibrium between a fluorescent zwitterionic form and a non-fluorescent, cell-permeable spirocyclic form. nih.gov The ability to synthetically manipulate this equilibrium has been pivotal in designing probes optimized for specific imaging modalities. biorxiv.org

In Stimulated Emission Depletion (STED) microscopy, fluorophores are required to be exceptionally bright and resistant to photobleaching to withstand the high laser intensities used for depletion. abberior.rocksnih.gov this compound derivatives have been successfully engineered for this purpose. For instance, a range of bright and photostable rhodamines with absorption maxima between 500–630 nm have been developed for STED imaging. nih.govresearchgate.net

Researchers have designed specific green-emitting rhodamines, such as 500R, 515R, and 520R, for use with STED depletion wavelengths of 590 nm and 618 nm. nih.gov When conjugated to HaloTag ligands, these dyes have enabled the imaging of cytoskeletal filaments in living cells with an optical resolution of 40–60 nm. nih.govresearchgate.net Similarly, red-emitting derivatives like 580R and carbopyronines have been used with a 775 nm STED laser to achieve resolutions of 50-70 nm. nih.gov The strategy of introducing quinoxaline (B1680401) motifs into the rhodamine structure has also yielded dyes like YL578, which exhibit superior photostability in STED microscopy, allowing for the acquisition of significantly more frames than other photostable probes. nih.gov

Table 1: Performance of Rhodamine Derivatives in STED Microscopy
DerivativeExcitation Max (nm)Emission Max (nm)STED Wavelength (nm)Achieved Resolution (nm)Reference
515R~515Not specified590/61840-60 nih.gov
520R~520Not specified590/618~40 nih.govresearchgate.net
580R~580Not specified775≤60 nih.gov
610CP (Carbopyronine)~610Not specified775~50 nih.gov
YL578578602Not specifiedSuperior photostability nih.gov

Photoactivated Localization Microscopy (PALM) relies on the sequential activation and localization of single fluorescent molecules to reconstruct a super-resolved image. wikipedia.orgnih.gov This technique requires probes that can be switched from a non-fluorescent to a fluorescent state with high contrast. mdpi.com A caged derivative of this compound has been specifically designed for PALM applications. acs.orgnih.gov

This probe incorporates a photolabile "caging" group that keeps the fluorophore in a dark state. acs.orgepfl.ch Upon irradiation with UV light (e.g., 405 nm), the caging group is cleaved, rendering the this compound molecule highly fluorescent. epfl.chrsc.org This caged this compound, designed for specific labeling of SNAP-tag fusion proteins, exhibits a high contrast ratio and a high photon yield, making it an excellent candidate for PALM. acs.orgnih.gov This approach allows for the precise spatial and temporal control of fluorescence, which is fundamental to PALM imaging. epfl.ch The localization precision achieved with such probes can be significantly better than that of some fluorescent proteins. epfl.ch

Strategies for Optimizing Imaging Performance with this compound

Continuous efforts in dye chemistry aim to enhance the performance of rhodamine-based probes for the increasingly demanding requirements of live-cell and super-resolution imaging. bioengineer.orgnih.gov Key strategies focus on improving brightness, photostability, and the ability to control fluorescence both spatially and temporally. nih.gov

The brightness and photostability of rhodamine dyes are critical for obtaining high-quality super-resolution images. rsc.orgnih.gov One successful strategy to enhance these properties involves the chemical inhibition of the twisted intramolecular charge transfer (TICT) state, a non-emissive state that can lead to photobleaching. bioengineer.orgnih.gov By introducing specific chemical modifications, such as a quinoxaline motif, researchers have created new rhodamine derivatives with significantly enhanced brightness and photostability. nih.gov For example, the YL578 probe is approximately twofold brighter than its parent compound, Rhodamine B, and shows remarkable resistance to photodamage during STED imaging. nih.gov

Another approach involves the direct fluorination of the xanthene core of the rhodamine. nih.gov This modification can be used to fine-tune the equilibrium between the dye's fluorescent and non-fluorescent forms, which in turn optimizes its performance in biological environments. nih.gov Furthermore, conjugating rhodamines with cyclooctatetraene (B1213319) (COT) has been shown to reduce phototoxicity by quenching the excited triplet state, making them "gentle" probes suitable for long-term live-cell imaging. acs.org

Table 2: Strategies for Enhancing this compound Performance
StrategyMechanismResulting ImprovementExample DerivativeReference
TICT InhibitionReduces formation of a non-emissive, reactive stateIncreased brightness and photostabilityYL578 nih.gov
Xanthene FluorinationTunes lactone-zwitterion equilibrium (KL-Z)Improved cell permeability and fluorogenicityJF526, JF552 nih.gov
Cyclooctatetraene (COT) ConjugationQuenches excited triplet stateReduced phototoxicityGR555-mito acs.org

The development of "caged" fluorophores provides precise temporal and spatial control over fluorescence activation. nih.govresearchgate.net For this compound, derivatives have been synthesized where the fluorescent properties are masked by a photolabile protecting group, often a nitrobenzyl derivative. acs.orgrsc.orgresearchgate.net This caging group forces the dye into a non-fluorescent state. rsc.org

A brief pulse of UV light can photolytically cleave the caging group, rapidly "uncaging" the fluorophore and restoring its fluorescence. epfl.chresearchgate.net A key advantage of some modern caged this compound derivatives is that they require only a single caging group to maintain the dark state, which improves the efficiency of photoactivation compared to older designs that required the removal of two groups. acs.orgnih.gov This strategy has been successfully applied to label specific proteins in living cells using SNAP-tag technology, allowing researchers to activate fluorescence in defined regions of interest. acs.orgnih.govepfl.ch

Distinguishing between different molecular species in a crowded cellular environment is a significant challenge in fluorescence microscopy. proimaging.fr Spectroscopic single-molecule localization microscopy (sSMLM) is an advanced technique that addresses this by capturing the full emission spectrum of each individual fluorophore. nih.gov This allows for the differentiation of molecules with overlapping spatial distributions but distinct spectral signatures. nih.gov

Rhodamine derivatives are well-suited for such multiplexed approaches. By analyzing the unique spectroscopic characteristics of individual single-molecule fluorescence events, sSMLM can be used for simultaneous multi-color super-resolution imaging. nih.gov Studies have investigated the single-molecule fluorescence spectral heterogeneity of rhodamines, providing a foundation for their use in advanced multiplexed imaging experiments where different rhodamine species can be identified and localized within the same sample. rsc.orgnih.gov

Research Applications in Subcellular and Molecular Visualization

The foundational structure of this compound has been pivotal in the development of advanced fluorescent probes for state-of-the-art super-resolution microscopy. Its high quantum yield and photostability make it an excellent scaffold for chemical modification, leading to a new generation of dyes tailored for specific imaging techniques and biological targets. rsc.orgabberior.rocks These derivatives are instrumental in visualizing the intricate details of subcellular architecture and molecular processes at resolutions far beyond the diffraction limit of conventional light microscopy. ibidi.com Research applications primarily leverage techniques like Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM) methods such as Photoactivated Localization Microscopy (PALM). nih.govrsc.org

The utility of these probes is often enhanced through conjugation with specific labeling technologies, such as the HaloTag and SNAP-tag systems, which allow for the precise targeting of proteins of interest within living cells. nih.govnih.govacs.org This combination of a high-performance fluorophore and specific targeting enables researchers to study the organization and dynamics of distinct cellular components with nanoscale precision.

Applications in STED Microscopy

Stimulated Emission Depletion (STED) microscopy is a widely used super-resolution technique that relies on bright and highly photostable fluorophores. Derivatives of this compound have been engineered to meet these demanding requirements, enabling detailed live-cell imaging of various organelles and protein networks. abberior.rocksabberior.rocks

Researchers have successfully developed a range of green-emitting rhodamine dyes for STED microscopy that can be used to visualize dynamic processes in living cells. nih.govabberior.rocks For instance, by modifying the core rhodamine structure, dyes such as 520R have been created for imaging cytoskeletal filaments. When coupled with HaloTag technology to label vimentin, these probes have achieved an optical resolution of 40–60 nm in living cells, revealing structural details previously obscured. nih.gov

Furthermore, efforts to reduce the phototoxicity associated with high-intensity light in live-cell imaging have led to the creation of "Gentle Rhodamines." nih.govacs.org These probes, which are also based on the rhodamine framework, are designed to minimize the generation of reactive oxygen species. This allows for prolonged time-lapse imaging of sensitive structures. Dual-color STED imaging has been demonstrated using these probes to visualize the complex relationship between the endoplasmic reticulum and mitochondria in live neurons. nih.gov

Table 1: Examples of this compound Derivatives in STED Microscopy The following table is interactive. Click on the headers to sort the data.

Target Structure/ProteinSpecific Probe/DerivativeCell TypeKey Finding
Vimentin Filaments515R / 520R-HaloTag LigandHeLa, U2OsAchieved 40-60 nm resolution, enabling visualization of fine cytoskeletal network architecture in living cells. nih.gov
MitochondriaGR650-mitoRat Hippocampal NeuronsEnabled dual-color STED imaging alongside endoplasmic reticulum, with reduced phototoxicity for long-term observation. nih.gov
Endoplasmic ReticulumGR618-HaloTag LigandRat Hippocampal NeuronsVisualized ER structure in live neurons with high resolution and minimal photodamage. nih.gov
Lysosomes & ActinLIVE 510 / LIVE 515Human FibroblastsProvided specific and versatile staining for vital labeling and imaging of organelles and cytoskeletal components. abberior.rocks

Applications in Single-Molecule Localization Microscopy (PALM/STORM)

In addition to STED, the this compound scaffold is highly adaptable for SMLM techniques like PALM and STORM, which rely on the sequential photoactivation and localization of individual molecules. nih.govfsu.edu The chemical structure of rhodamines can be modified to control the equilibrium between a fluorescent "on" state and a non-fluorescent "off" state, a critical property for these methods. researchgate.net

One strategy involves attaching a photolabile group to an amino group of the this compound core. This modification locks the dye in its non-fluorescent form until it is activated by a specific wavelength of light (e.g., 365 nm UV light). rsc.org This photoactivation approach was used to perform PALM imaging of mitochondria in U2OS cells. The resulting super-resolved images demonstrated a localization precision approximately twice as effective as that achieved with red fluorescent proteins, showcasing the superior performance of these synthetic probes. rsc.org This level of precision is crucial for accurately mapping the distribution of molecules within crowded cellular environments.

Table 2: Application of this compound Derivatives in PALM The following table is interactive. Click on the headers to sort the data.

Target Structure/ProteinProbe CharacteristicCell TypeKey Finding
MitochondriaPhotoactivatable this compound derivative with a photolabile DMNB group.U2OS CellsAchieved approximately double the localization precision compared to red fluorescent proteins in PALM imaging. rsc.org

Computational and Theoretical Chemical Studies of Rhodamine 110

Quantum Mechanical Computations for Photophysical Property Prediction

Quantum mechanical methods are essential for predicting and understanding the behavior of Rhodamine 110 upon light absorption and emission. These computations can model excited states, energy transitions, and the influence of molecular structure on optical properties.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic excited states of molecules. rsc.orgrsc.orguci.edu It offers a balance between computational cost and accuracy, making it suitable for relatively large molecules like this compound. chemrxiv.org

Studies using TD-DFT have been performed to understand the photophysical properties of rhodamines. For instance, calculations have revealed that various rhodamine molecules share a similar energy gap of approximately 0.6 eV between their first excited singlet (S₁) and triplet (T₁) states. rsc.orgnih.gov For this compound specifically, helium-tagging predissociation spectroscopy in the gas phase, which agrees well with theoretical simulations, determined the S₀ → S₁ excitation energy to be 2.700 ± 0.006 eV. acs.org

However, it is a known issue that TD-DFT calculations often systematically overestimate the lowest excitation energies of rhodamines. researchgate.net Benchmark studies involving various exchange-correlation functionals have shown that the fraction of Hartree–Fock (HF) exchange included in the functional is a key parameter influencing the accuracy of the prediction. researchgate.net This systematic overestimation is partly attributed to the fact that the first excited state of rhodamine dyes has contributions from double excitations, which standard TD-DFT struggles to describe accurately, and challenges in capturing the differential electron-correlation effects between the ground and excited states. researchgate.net Despite this, TD-DFT remains a valuable tool for providing qualitative insights into UV-Vis absorption spectra. researchgate.net

Table 1: Calculated Electronic Transition Properties for this compound

Property Value Method/Reference
S₀ → S₁ Excitation Energy 2.700 ± 0.006 eV Helium-Tagging Predissociation Spectroscopy & Theoretical Simulation acs.org

The photophysical behavior of this compound is intrinsically linked to charge transfer (CT) processes. Upon photoexcitation, a redistribution of electron density occurs within the molecule. Computational modeling is crucial for visualizing and quantifying this charge transfer character.

TD-DFT calculations can elucidate the nature of electronic transitions. The transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) is often the primary component of the S₀ → S₁ excitation. The spatial distribution of these orbitals indicates the direction and extent of charge transfer. For many rhodamines, this involves a ππ* transition localized on the xanthene core, which can be modulated by substituents. While specific TD-DFT studies detailing the charge transfer metrics for this compound are not abundant in the provided context, the general approach involves analyzing the orbitals involved in the excitation and using various diagnostics to quantify the electron-hole separation. rsc.orgchemrxiv.org The failure of some functionals to accurately describe long-range electron transfer is a known limitation that requires careful selection of the computational method. rsc.orgacs.org

Vibrational Spectroscopy Analysis through Computational Methods

Computational methods, particularly DFT, are instrumental in interpreting complex vibrational spectra, such as Raman and Surface-Enhanced Raman Scattering (SERS), by assigning vibrational modes to specific molecular motions. rsc.org

DFT calculations can accurately reproduce the experimental Raman spectra of rhodamine molecules in various forms. researchgate.net By modeling the molecule and computing its vibrational frequencies and intensities, a theoretical spectrum can be generated. Comparing this to the experimental spectrum allows for the definitive assignment of spectral bands to specific bond stretches, bends, and other vibrations within the molecule. For instance, studies on related rhodamines like Rhodamine 6G and Rhodamine B have shown that using the BP86 functional provides calculated Raman spectra that are in good agreement with experimental data from aqueous solutions. researchgate.net

For SERS, which involves the adsorption of the molecule onto a metallic nanostructure, DFT modeling becomes even more critical. mdpi.com The calculations must account for the interaction between the rhodamine molecule and the metal surface (e.g., gold or silver nanoparticles). researchgate.net These models can predict how adsorption affects the molecule's geometry and electronic structure, leading to changes in the vibrational frequencies and the relative intensities of Raman bands. mdpi.comunifi.it By simulating the molecule-metal complex, researchers can infer the orientation and binding mechanism of this compound on the SERS substrate, which is crucial for understanding the enhancement mechanism. mdpi.comresearchgate.net

Table 2: Selected Vibrational Mode Assignments for Rhodamines from DFT (Illustrative)

Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Vibrational Assignment
~1650 ~1645 Aromatic C=C stretch
~1510 ~1508 Aromatic C=C stretch
~1360 ~1362 C-H in-plane bend
~1180 ~1183 C-O-C stretch
~620 ~619 Xanthene ring deformation

Computational Insights into Structure-Photophysical Property Relationships

A primary goal of computational studies is to establish clear relationships between a molecule's chemical structure and its photophysical properties. For this compound, theoretical calculations provide a bridge between its atomic arrangement and its characteristic high fluorescence quantum yield and absorption/emission wavelengths.

Computational models demonstrate how modifications to the rhodamine structure, such as the substitution on the amino groups or the phenyl ring, alter the energies of the HOMO and LUMO. These alterations directly impact the absorption and emission wavelengths. For example, functionalizing the xanthene core can shift the absorption maximum. researchgate.net TD-DFT calculations can predict these shifts with qualitative accuracy, guiding synthetic efforts to tune the dye's color. researchgate.net

Furthermore, theoretical studies can probe the dynamics of the excited state. For instance, understanding the potential energy surfaces of the ground and excited states can reveal pathways for non-radiative decay that compete with fluorescence. By identifying structural features that promote or inhibit these quenching pathways, computational chemistry provides a rational basis for designing rhodamine derivatives with enhanced photostability and brightness. rsc.orgnih.gov The interplay between the xanthene core and the phenyl ring, including their relative orientation, is a key structural parameter that influences the dye's properties, and this can be effectively studied through computational geometry optimization and dynamic simulations. researchgate.net

Integration and Application of Rhodamine 110 with Nanoscale Materials and Advanced Platforms

Rhodamine 110 in Organically Modified Silicates (ORMOSILs)

Organically Modified Silicates (ORMOSILs) are hybrid materials synthesized through the sol-gel process, combining inorganic silica (B1680970) networks with organic components. wikipedia.org This composition provides a versatile matrix for encapsulating fluorescent dyes like this compound, offering enhanced chemical and thermal stability while maintaining optical transparency.

Research has demonstrated the use of ORMOSILs as a host for studying fluorescence resonance energy transfer (FRET) involving this compound as a donor molecule. In one such study, the energy transfer from this compound to Nile Blue, an acceptor dye, was investigated within a tetra-ethyl-ortho-silicate (TEOS) based ORMOSIL matrix. researchgate.net The steady-state emission measurements revealed efficient energy transfer, and key parameters of this process were determined. researchgate.net

Energy Transfer Parameters for this compound-Nile Blue in ORMOSILs researchgate.net
ParameterDescription
Constant Transfer Efficiency (T)The efficiency of energy transfer from the donor (this compound) to the acceptor (Nile Blue).
Critical Distance of Energy Transfer (R₀)The distance at which the energy transfer efficiency is 50%.
Energy Transfer Rate Constant (kₑₜ)The rate at which energy is transferred from the excited donor to the acceptor.

These studies highlight the utility of ORMOSILs as a rigid and protective environment for fluorescent dyes, enabling detailed investigation of their photophysical interactions.

Functionalization of Metallic Nanoparticles with this compound

The functionalization of metallic nanoparticles, particularly gold (Au) and silver (Ag), with this compound has opened up new avenues in enhanced spectroscopy and sensing. nih.gov The interaction between the fluorophore and the plasmonic properties of the nanoparticles leads to significant enhancements in spectroscopic signals.

Composites of this compound with gold and silver nanoparticles are designed to harness the localized surface plasmon resonance (LSPR) of the metallic nanoparticles. This phenomenon can significantly enhance the absorption and emission of nearby fluorophores. While specific studies on this compound are emerging, research on similar rhodamine derivatives provides a strong basis for understanding these interactions. For instance, studies on Rhodamine B with Ag/Au alloy nanoparticles have shown remarkable sensitivity in SERS detection. rsc.orgresearchgate.net The functionalization of silver nanoparticles with rhodamine derivatives has also been shown to create stable systems with combined plasmonic and fluorescence properties. mdpi.com

Core-shell nanostructures, where a core material is coated with one or more shells of different compositions, provide a versatile platform for controlling the spatial arrangement of molecules for FRET studies. mdpi.com this compound has been successfully incorporated into such systems as a FRET donor.

In one study, TiO₂@SiO₂ core-shell nanostructures were synthesized and functionalized with amino groups to covalently attach this compound chloride (donor) and Rhodamine 101 (acceptor). mdpi.comnih.gov The significant spectral overlap between the emission of this compound and the absorption of Rhodamine 101 enabled effective FRET. mdpi.comnih.gov These nanostructures allowed for the investigation of both single-step FRET and multistep energy migration processes. nih.gov The experimental results showed very good agreement with a single-step FRET model, confirming the model's correctness. nih.gov

Components of a Core-Shell Nanostructure for FRET mdpi.com
ComponentMaterial/MoleculeFunction
CoreTiO₂Provides the central nanoparticle structure.
ShellSiO₂Provides a surface for functionalization.
Functionalization3-(aminopropyl)trimethoxysilane (APTMS)Introduces amino groups for dye attachment.
Donor FluorophoreThis compound chlorideDonates energy in the FRET process.
Acceptor FluorophoreRhodamine 101Accepts energy from the donor.

This compound in Carbon-Based Electrospun Nanofiber Systems

Carbon-based electrospun nanofibers (CNFs) offer a high surface area and porous structure, making them excellent support materials for various applications, including sensing. nih.gov The integration of this compound with these nanofiber systems has been explored for the development of sensitive analytical platforms.

A study detailed the preparation of SERS-active substrates using CNFs derived from Polyacrylonitrile (PAN). researchgate.nettec.mx The surface of these nanofibers was modified and decorated with gold nanoparticles. researchgate.nettec.mx These functionalized CNFs were then used to sense this compound at concentrations as low as 10⁻⁶ M. researchgate.nettec.mx This demonstrates the potential of combining the properties of carbon nanofibers and metallic nanoparticles for ultrasensitive detection of this compound.

Surface Enhanced Raman Spectroscopy (SERS) with this compound Adsorbates

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that significantly enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. youtube.comyoutube.com this compound, with its strong Raman scattering cross-section, is an excellent probe molecule for SERS studies.

In the previously mentioned study on carbon-based electrospun nanofibers decorated with gold nanoparticles, the SERS performance was evaluated using this compound. researchgate.nettec.mx The SERS measurements were compared with normal Raman modes, providing insights into the vibrational properties of the adsorbed dye. researchgate.nettec.mx The use of such novel substrates aims to achieve a more controlled distribution of nanoparticles to improve sensitivity and enable high-speed monitoring at low concentrations. researchgate.nettec.mx

Diffusion Behavior of this compound Derivatives in Complex Media

Understanding the diffusion behavior of fluorescent probes like this compound is crucial for their application in techniques such as fluorescence correlation spectroscopy (FCS). nih.govresearchgate.net In FCS, this compound is often used as a calibration standard to determine the dimensions of the instrument's confocal volume. nih.govresearchgate.net

The diffusion coefficients of several rhodamine derivatives, including this compound, have been determined using pulsed field gradient-nuclear magnetic resonance (PFG-NMR) spectrometry and validated by comparison with FCS. nih.govresearchgate.net This research led to the proposal of a revised diffusion coefficient for this compound. nih.gov

Diffusion Coefficients of Rhodamine Derivatives nih.gov
Rhodamine DerivativeProposed Diffusion Coefficient (m²/s)
This compound4.4 x 10⁻¹⁰
Rhodamine 6G4.0 x 10⁻¹⁰

Using the revised diffusion value for this compound, diffusion coefficients have been systematically determined under varying conditions of pH, ionic strength, and concentration. nih.gov

Q & A

Q. What makes Rhodamine 110 (Rh110) a preferred fluorophore for protease activity assays?

Rh110 is highly sensitive (300× more than AMC substrates) due to its low background fluorescence and red-shifted excitation (492 nm)/emission (529 nm), reducing interference from assay components . Its symmetric and asymmetric bis-peptide substrates enable tailored kinetic analyses: symmetric substrates (e.g., (CBZ-Asp-Glu-Val-Asp)₂-R110) exhibit biphasic kinetics due to sequential cleavage, while asymmetric substrates simplify rate determination by avoiding dual-step hydrolysis . For example, caspase-3 activity is measured using Z-DEVD-Rh110-p, where cleavage releases fluorescent Rh110 .

Q. How does Rh110 compare to other fluorophores in intracellular pH and toxicity studies?

Rh110 accumulates in mitochondria as a cationic species but exhibits lower cytotoxicity (no toxicity observed ≤10 μM in lymphoblasts) compared to Rhodamine 123. Its rapid efflux (30 min vs. 24 hr for R123) and pH-dependent partitioning make it suitable for short-term pH dynamics studies, though mitochondrial labeling efficiency is lower .

Q. What methods are used to detect Rh110-labeled analytes in glycoprotein research?

Capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) achieves high sensitivity for Rh110-tagged monosaccharides (e.g., glucose, galactose). Derivatization involves Rh110 reacting with reducing carbonyl groups, enabling detection at sub-nanomolar concentrations .

Advanced Research Questions

Q. How can fluorescence correlation spectroscopy (FCS) resolve supramolecular dynamics of Rh110 complexes?

FCS quantifies diffusion coefficients and binding kinetics by analyzing fluorescence fluctuations. For β-cyclodextrin (β-CD) complexes, global target analysis of autocorrelation curves reveals:

  • Diffusion coefficients: Free Rh110 (≈280 μm²/s) vs. β-CD-bound (≈110 μm²/s) .
  • Two-step binding: Collision-driven encounter complex formation, followed by rate-limiting inclusion (k_assoc ≈ 10⁸ M⁻¹s⁻¹) . Example application: Rh110-CTAC micelle interactions show micellar concentration-dependent diffusion (D_c ≈ 3 μm²/s at 25°C) .

Q. How do monosubstituted Rh110 derivatives address kinetic ambiguities in protease assays?

Traditional bis-peptide substrates (e.g., (peptide)₂-Rh110) yield apparent K_m and k_cat values skewed by sequential cleavage. Monosubstituted analogs (e.g., morpholinecarbonyl-Rh110) provide unambiguous single-step kinetics. Spectroscopic analysis confirms fluorescence intensity depends on electron structure, not lactone/zwitterion equilibrium, enabling rational substrate design .

Q. What experimental strategies mitigate photobleaching and spectral instability in long-term Rh110 imaging?

Rh110 exhibits resistance to oxidative photobluing due to its tert-alkyl substituents, unlike N-substituted rhodamines. For prolonged imaging:

  • Use deuterated solvents (D₂O) to reduce quenching in CRET-enhanced chemiluminescence systems .
  • Limit laser power (<50 μW) and employ pulsed illumination (e.g., 40 MHz diode lasers) to minimize photodamage .

Q. How can Förster resonance energy transfer (FRET) optimize Rh110-based nanoparticle probes?

Core-shell nanoparticles with Rh110 (donor) and Rhodamine 101 (acceptor) enable multistep FRET. Key parameters:

  • Spectral overlap: Rh110 emission (529 nm) vs. R101 absorption (560 nm).
  • Monte Carlo simulations model energy migration, validated by fluorescence decay analysis (χ² < 1.2) .

Data Contradictions and Resolution

Q. Why do Rh110-β-CD association constants contradict steric expectations?

Despite PY (smaller than PB) forming less stable β-CD complexes, FCS reveals dissociation—not association—rate dictates stability. PB’s bulky substituents slow dissociation (k_off ≈ 10³ s⁻¹), increasing equilibrium constants .

Q. How to reconcile conflicting reports on Rh110’s mitochondrial accumulation?

While Rh110 localizes to mitochondria, its pH sensitivity reduces accumulation compared to R123. Co-staining with TMRE (mitochondrial membrane potential probe) and Hoechst 33342 (nuclear dye) confirms Rh110’s cytosolic dominance in apoptosis assays .

Methodological Tables

Q. Table 1. Rh110-Based Bis-Peptide Substrates for Proteases

Substrate (Example)Target EnzymeCleavage SiteReference
(CBZ-Asp-Glu-Val-Asp)₂-R110Caspase-3, -6, -7, -8DEVD
(CBZ-Ile-Pro-Arg)₂-R110TrypsinIPR
(p-tosyl-Gly-Pro-Arg)₂-R110ThrombinGPR

Q. Table 2. Key Photophysical Properties of Rh110

ParameterValueMethodReference
Fluorescence Lifetime (τ)~3.8 nsTCSPC
Quantum Yield (Φ)0.92 (in water)Relative to fluorescein
Diffusion Coefficient (D)280 μm²/s (free)FCS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.